Gemifloxacin Mesylate
Description
This compound is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003. This drug has a black box warning from the FDA.
See also: Gemifloxacin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMVSQRGZEYAX-CWUUNJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045948 | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210353-53-0, 204519-65-3 | |
| Record name | Gemifloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gemifloxacin Mesylate: A Deep Dive into its Mechanism of Action Against Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemifloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning gemifloxacin's interaction with DNA gyrase, a critical enzyme for bacterial DNA replication. We will delve into the biochemical interactions, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to elucidate this mechanism. Furthermore, this guide will utilize visualizations to illustrate the intricate signaling pathways and experimental workflows.
Introduction: The Role of DNA Gyrase in Bacteria
Bacterial DNA is a highly organized and compact structure within the nucleoid. This organization is dynamically maintained by a class of enzymes known as topoisomerases. DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is responsible for introducing negative supercoils into the DNA.[3][4] This process is crucial for relieving the torsional stress that arises during DNA replication and transcription, thereby allowing these fundamental cellular processes to proceed. The essential nature of DNA gyrase makes it an attractive target for the development of antibacterial agents.[4]
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] The GyrA subunit is primarily involved in the DNA breakage and reunion process, while the GyrB subunit possesses ATPase activity, providing the energy required for the supercoiling reaction.[5]
Gemifloxacin's Mechanism of Action: A Step-by-Step Breakdown
Gemifloxacin, like other fluoroquinolones, does not directly inhibit the enzymatic activity of DNA gyrase in isolation. Instead, its mechanism of action is more nuanced, involving the formation of a stable ternary complex with both the enzyme and the bacterial DNA.[5][6] This ultimately leads to the inhibition of DNA replication and the induction of lethal double-strand breaks.[3]
The key steps in gemifloxacin's mechanism of action are as follows:
-
Binding to the DNA-Gyrase Complex: DNA gyrase first binds to a segment of DNA. Gemifloxacin then intercalates into the DNA at the site of cleavage and interacts with both the DNA and specific amino acid residues of the GyrA and GyrB subunits.[5][7] This binding event stabilizes the transient covalent bond between the active site tyrosine on the GyrA subunit and the 5'-phosphate of the cleaved DNA.[5]
-
Formation of the Quinolone-Enzyme-DNA Cleavable Complex: The binding of gemifloxacin traps the DNA gyrase in a state where it has cleaved the DNA but is unable to re-ligate the broken strands. This stabilized ternary structure is referred to as the "cleavable complex".[6][8]
-
Inhibition of DNA Replication: The presence of these stable cleavable complexes on the bacterial chromosome acts as a physical barrier to the progression of the replication fork.[5] The collision of the replication machinery with these complexes leads to the transformation of the transient single-strand breaks into permanent, lethal double-strand breaks.[6]
-
Induction of the SOS Response and Cell Death: The accumulation of double-strand breaks triggers the bacterial SOS response, a cellular mechanism for DNA repair. However, the extensive DNA damage caused by gemifloxacin overwhelms this repair system, ultimately leading to the cessation of DNA synthesis, filamentation, and eventual cell death.
Visualizing the Mechanism of Action
Caption: Mechanism of Gemifloxacin action on DNA gyrase.
Dual Targeting: DNA Gyrase and Topoisomerase IV
A key feature of gemifloxacin's potent antibacterial activity is its ability to dually target both DNA gyrase and topoisomerase IV.[1][2] Topoisomerase IV is another type II topoisomerase that is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of older fluoroquinolones.[6] However, in Gram-negative bacteria, DNA gyrase is often the more susceptible target.[3]
Gemifloxacin exhibits potent inhibitory activity against both enzymes, which is a significant advantage in overcoming resistance.[6][9] If a mutation arises in the gene encoding one of the target enzymes, conferring reduced susceptibility to the drug, the second target remains effectively inhibited. This dual-targeting strategy slows the development of clinically significant resistance.[3]
Quantitative Analysis of Gemifloxacin's Inhibitory Activity
The potency of gemifloxacin against DNA gyrase and topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to express the concentration of a drug required to inhibit the activity of an enzyme by half.
| Target Enzyme | Organism | Gemifloxacin IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Reference |
| DNA Gyrase | Staphylococcus aureus | 0.31 | 10 | [9] |
| Topoisomerase IV | Staphylococcus aureus | 0.25 | 5 | [9] |
| DNA Gyrase | Streptococcus pneumoniae | 5-10 | 40 | [10] |
| Topoisomerase IV | Streptococcus pneumoniae | 2.5-5 | 20 | [10] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of gemifloxacin against DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is indicative of drug action.
a. Materials:
-
Relaxed pBR322 plasmid DNA (0.5 µg/µL)
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[11]
-
Gemifloxacin stock solution (dissolved in a suitable solvent, e.g., 0.1 N NaOH, then diluted)
-
Stop Solution/Loading Dye: 2X Gel Loading Dye with 0.2% SDS and 50 mM EDTA.
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
b. Experimental Workflow:
Caption: DNA Gyrase Supercoiling Assay Workflow.
c. Protocol:
-
On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of gemifloxacin or the vehicle control to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate) to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis to separate the different plasmid topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of gemifloxacin.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked kinetoplast DNA (kDNA), a network of thousands of catenated DNA minicircles. Inhibition of this decatenation activity is a measure of drug efficacy against topoisomerase IV.
a. Materials:
-
Kinetoplast DNA (kDNA)
-
S. aureus or S. pneumoniae Topoisomerase IV (ParC and ParE subunits)
-
5X Assay Buffer: Similar to the gyrase buffer but may have slight variations in salt concentrations.
-
Gemifloxacin stock solution
-
Stop Solution/Loading Dye
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide
b. Protocol:
-
The setup is analogous to the supercoiling assay, with kDNA used as the substrate.
-
Prepare a master mix with 5X assay buffer, kDNA, and water.
-
Aliquot the mix and add varying concentrations of gemifloxacin.
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and run the samples on a 1% agarose gel.
-
Visualize the gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA with increasing gemifloxacin concentrations.
Resistance to Gemifloxacin
Bacterial resistance to fluoroquinolones, including gemifloxacin, primarily arises from mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[12][13][14] These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR).[6] The resulting amino acid substitutions in the enzyme can reduce the binding affinity of gemifloxacin to the enzyme-DNA complex, thereby decreasing its inhibitory effect.[1] Due to its dual-targeting nature, mutations in both targets are often required to confer high-level resistance to gemifloxacin.[9]
Conclusion
Gemifloxacin mesylate is a highly effective fluoroquinolone antibiotic with a well-defined mechanism of action against bacterial DNA gyrase and topoisomerase IV. Its ability to form a stable ternary complex with the enzyme and DNA leads to the inhibition of DNA replication and ultimately bacterial cell death. The dual-targeting nature of gemifloxacin is a key attribute that contributes to its potent activity and a lower propensity for the development of resistance. A thorough understanding of its molecular interactions and the methods used to characterize them is essential for the continued development of novel antibacterial agents and for optimizing the use of this important class of antibiotics in the face of emerging resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Gemifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin mesylate, a potent fluoroquinolone antibiotic, is a critical active pharmaceutical ingredient (API) in the treatment of various bacterial infections. The solid-state properties of an API, particularly its crystal structure and potential for polymorphism, are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, their characterization data, and the experimental methodologies employed in their analysis.
Polymorphic Forms of this compound
This compound is known to exist in several polymorphic forms, including anhydrous, hydrated, and solvated states. The controlled preparation and characterization of these forms are essential for ensuring consistent product quality and therapeutic efficacy.
Anhydrous Forms
At least three anhydrous crystalline forms of this compound have been reported: Form A, Form 3, and Form 4.
Hydrated Forms
This compound readily forms hydrates, with the sesquihydrate and trihydrate being the most commonly cited forms. Monohydrate and hemihydrate forms have also been mentioned in the literature. The degree of hydration can significantly influence the stability and dissolution characteristics of the drug substance.
Solvates
In addition to hydrates, this compound can form solvates with various organic solvents, such as acetic acid, N-methylpyrrolidone, and 1,4-dioxane. The formation of solvates is dependent on the crystallization solvent and conditions.
Physicochemical Characterization Data
A comprehensive understanding of the different polymorphic forms of this compound requires detailed characterization using various analytical techniques. The following tables summarize the available quantitative data for the known polymorphs.
Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference(s) |
| Anhydrate (Form A) | 4.23, 12.66, 13.92, 16.90, 17.90, 19.28, 24.78, 26.22 | [1] |
| Trihydrate | 7.7, 11.8 | [2] |
| Sesquihydrate | 8.0, 12.2, 14.7 | [2] |
Note: Data for other anhydrous, hydrated, and solvated forms are mentioned in patents but specific 2θ values are not always provided in readily accessible sources.
Table 2: Thermal Analysis Data for this compound Polymorphs
| Polymorphic Form | Analytical Technique | Key Observations | Reference(s) |
| This compound | DSC | Melting Point: 287.13 °C | [3] |
Note: Detailed DSC and TGA data for each specific polymorph, including transition temperatures, enthalpies, and weight loss percentages corresponding to desolvation, are not consistently available in the public domain and would require access to proprietary or more specialized research data.
Table 3: Spectroscopic Data for this compound Polymorphs
| Polymorphic Form | Analytical Technique | Characteristic Peaks/Regions | Reference(s) |
| Gemifloxacin (pure drug) | FTIR | A published spectrum is available, but specific peak assignments for different polymorphs are not detailed. | [4] |
Experimental Protocols
The reliable identification and characterization of this compound polymorphs depend on the application of standardized and well-documented experimental protocols.
Polymorph Screening and Preparation
A systematic polymorph screen is the first step in identifying the different crystalline forms of an API.
Workflow for Polymorph Screening:
Experimental workflow for polymorph screening.
Preparation of Specific Polymorphs:
-
Anhydrous Form 4: Prepared by suspending a crystalline hydrate of this compound in toluene and subjecting the suspension to azeotropic distillation at 50 to 80 °C.[2]
-
Sesquihydrate: Can be prepared by dissolving this compound in an alcohol solvent (optionally mixed with other solvents or water) at an elevated temperature (above 40 °C), followed by partial solvent removal to induce crystallization.[2] Another method involves slurrying the wet material in a mixture of isopropyl alcohol and water, followed by heating to achieve a clear solution, cooling, and stirring to induce crystallization.[1]
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between different crystalline forms.
-
Instrumentation: A high-resolution powder diffractometer with a copper Kα radiation source is typically used.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size and scan speed optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvent/water content.
-
DSC Protocol:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to or from the sample is measured as a function of temperature, revealing endothermic events (melting, desolvation) and exothermic events (crystallization).
-
-
TGA Protocol:
-
A small amount of the sample is placed in a tared pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature, which is used to quantify the amount of water or solvent in the crystal lattice.
-
Vibrational Spectroscopy (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate polymorphs.
-
FTIR Spectroscopy:
-
Spectra are typically collected using an Attenuated Total Reflectance (ATR) accessory.
-
A small amount of the sample is placed in direct contact with the ATR crystal.
-
The infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
-
-
Raman Spectroscopy:
-
A non-destructive technique where a laser is focused on the sample.
-
The scattered light is collected and analyzed to produce a Raman spectrum.
-
The spectral region and laser wavelength are chosen to optimize signal and avoid fluorescence.
-
Interconversion of Polymorphic Forms
The interconversion between different polymorphic forms is a critical aspect of understanding their relative stability and processing behavior.
Logical Relationship between Hydrated and Anhydrous Forms:
Interconversion between hydrated and anhydrous forms.
Studies on the interconversion of this compound polymorphs are crucial for selecting the most stable form for development and for defining appropriate storage and handling conditions. Slurry conversion experiments, where a mixture of polymorphs is stirred in a solvent in which they have limited solubility, are commonly used to determine the most thermodynamically stable form at a given temperature.
Conclusion
The existence of multiple polymorphic forms of this compound necessitates a thorough understanding and characterization of its solid-state properties. This technical guide has summarized the currently available information on the known polymorphs and outlined the key experimental methodologies for their identification and analysis. For drug development professionals, a comprehensive polymorph screening and stability assessment program is crucial to select the optimal crystalline form with desirable physicochemical properties, ensuring the development of a safe, effective, and consistent drug product. Further research to fully characterize all known and potential new polymorphs of this compound with a complete set of quantitative data is highly recommended.
References
- 1. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Novel Synthetic Routes for Gemifloxacin Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating respiratory tract infections. Its complex molecular structure necessitates efficient and scalable synthetic strategies. This technical guide provides a comprehensive overview of novel synthetic routes for Gemifloxacin Mesylate, focusing on methodologies that offer improved yields, purity, and industrial applicability. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of quantitative data. Furthermore, synthetic pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is chemically known as 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid methanesulfonate. The synthesis of this complex molecule has been the subject of considerable research, aiming to develop more efficient and cost-effective manufacturing processes. This whitepaper will explore two prominent novel synthetic strategies: a convergent synthesis approach and a linear approach focused on the early-stage construction of the key pyrrolidine side chain.
Route 1: Convergent Synthesis Approach
This approach involves the independent synthesis of the core naphthyridine ring system and the functionalized pyrrolidine side chain, which are then coupled in the later stages of the synthesis.
Synthesis of the Naphthyridine Core
The key naphthyridine intermediate is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. A common method for its preparation involves the hydrolysis of its corresponding ethyl ester.
-
Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (THF, 5 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add concentrated hydrochloric acid (45 μL, 0.7 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | [1] |
| Reagents | Concentrated HCl, THF | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 78% | [1] |
| Purity | >98% | [2] |
Synthesis of the Pyrrolidine Side Chain and Coupling
A novel and efficient method for the synthesis of the pyrrolidine side chain and its subsequent coupling with the naphthyridine core involves the use of a protecting group strategy to ensure regioselectivity.
Step 1: Formation of the Protected Side Chain
-
Dissolve 4-(Aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL) and add triethylamine (49 mL) dropwise at 25-30°C.
-
To the clear solution, add ethyl acetoacetate (18 gm) dropwise.
-
Stir the reaction mixture for 30-45 minutes to form the enamine-protected intermediate.
Step 2: Coupling Reaction
-
To the solution containing the protected side chain, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (27.8 gm).
-
Heat the reaction mass to reflux temperature and maintain until the reaction is complete (monitored by HPLC).
-
Cool the reaction mass, filter, wash with methanol, and dry under vacuum to obtain the protected Gemifloxacin intermediate.
Step 3: Deprotection and Mesylate Salt Formation
-
The protected Gemifloxacin intermediate is dissolved in a suitable solvent such as chloroform.
-
Add a solution of methanesulfonic acid in methylene dichloride and stir until the reaction is complete.
-
Filter the solid material, wash with ethanol, and dry under vacuum to yield this compound.
| Parameter | Value |
| Step 2 Yield | 85.05% |
| Step 2 Purity (HPLC) | >94% |
| Final Product Yield | 72.4% |
| Final Product Purity (HPLC) | 99.85% |
digraph "Convergent Synthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Naphthyridine_ester [label="Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
Naphthyridine_acid [label="7-chloro-1-cyclopropyl-6-fluoro-4-oxo-\n1,4-dihydro-1,8-naphthyridine-3-carboxylic acid\n(Core)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrrolidine_start [label="4-(Aminomethyl)pyrrolidin-3-one\nO-methyloxime hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];
Protected_pyrrolidine [label="Enamine-protected\nPyrrolidine Side Chain", fillcolor="#FBBC05", fontcolor="#202124"];
Coupled_product [label="Protected Gemifloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Gemifloxacin_mesylate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Naphthyridine_ester -> Naphthyridine_acid [label="HCl, THF\nReflux"];
Pyrrolidine_start -> Protected_pyrrolidine [label="Ethyl acetoacetate,\nTriethylamine, Methanol"];
Naphthyridine_acid -> Coupled_product [label="Reflux"];
Protected_pyrrolidine -> Coupled_product;
Coupled_product -> Gemifloxacin_mesylate [label="Methanesulfonic acid,\nCH2Cl2"];
}
### **Route 2: Linear Synthesis of the Key Pyrrolidine Intermediate**
This route focuses on the construction of the 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride intermediate from simple, readily available starting materials. This intermediate is a crucial building block for the convergent synthesis described in Route 1.
#### **Experimental Protocol: Synthesis of 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride**
**Step 1: Nucleophilic Addition and Amino Protection**
1. Add glycine ethyl ester hydrochloride (16.8g, 0.12mol) and sodium hydroxide (4.9g, 0.12mol) to methanol (150mL) in a three-neck flask.
2. Heat and stir at 55-60°C, and add acrylonitrile (8.9mL, 0.132mol) dropwise over 0.5 hours.
3. Continue to stir at the same temperature for 8 hours.
4. Cool to room temperature and add di-tert-butyl dicarbonate (26.2g, 0.12mol). Stir for 1.5 hours.
5. Work-up with ethyl acetate extraction to obtain the protected amino ester.
**Step 2: Condensation**
1. Dissolve the product from Step 1 in an organic solvent and add dropwise to an ethanolic solution of a strong base (e.g., sodium ethoxide) under reflux.
2. Reflux for 1 hour, followed by an appropriate work-up to yield the cyclized product.
**Step 3: Reduction of the Ester**
1. The cyclized product is subjected to reduction using a suitable reducing agent to convert the ester group to a hydroxymethyl group.
**Step 4: Oxidation**
1. The resulting alcohol is oxidized to a ketone using an oxidizing agent like Jones reagent.
**Step 5: Oximation**
1. The ketone is then reacted with methoxamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime.
**Step 6: Deprotection**
1. The protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in ethyl acetate, to yield the final product, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride.
| Step | Key Transformation | Yield |
| :--- | :--- | :--- |
| 1 | Nucleophilic addition & Boc protection | 96% |
| 2 | Dieckmann Condensation | 68% |
| 3 & 4 | Reduction & Oxidation | - |
| 5 | Oximation | 78.3% (two steps) |
| 6 | Deprotection | 94.7% |
```dot
digraph "Linear Synthesis of Pyrrolidine Intermediate" {
graph [rankdir="LR", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Glycine ethyl ester HCl\n+ Acrylonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];
Step1_prod [label="Protected Amino Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step2_prod [label="Cyclized Pyrrolidinone", fillcolor="#FBBC05", fontcolor="#202124"];
Step3_prod [label="Hydroxymethyl Pyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Step4_prod [label="Pyrrolidinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step5_prod [label="O-Methyloxime", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Final_prod [label="4-aminomethylpyrrolidin-3-one-\nO-methyloxime dihydrochloride", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Step1_prod [label="1. NaOH, MeOH\n2. (Boc)2O"];
Step1_prod -> Step2_prod [label="Base, EtOH\nReflux"];
Step2_prod -> Step3_prod [label="Reduction"];
Step3_prod -> Step4_prod [label="Oxidation"];
Step4_prod -> Step5_prod [label="Methoxamine HCl,\nNaOAc"];
Step5_prod -> Final_prod [label="HCl, EtOAc"];
}
Linear synthesis of the key pyrrolidine intermediate.
Conclusion
The synthetic routes outlined in this technical guide represent significant advancements in the synthesis of this compound. The convergent approach offers flexibility and efficiency in the later stages, while the linear synthesis of the pyrrolidine intermediate provides a robust method for producing a key building block from simple starting materials. The choice of a particular route will depend on factors such as the desired scale of production, cost of starting materials, and available manufacturing infrastructure. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working on the synthesis and manufacturing of this compound. Further optimization of these routes, particularly in terms of reaction conditions and purification methods, could lead to even more efficient and sustainable processes for the production of this important antibiotic.
References
Spectroscopic Characterization of Gemifloxacin Mesylate and its Derivatives: A Technical Guide
Abstract
Gemifloxacin Mesylate is a fourth-generation synthetic fluoroquinolone antibacterial agent renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy relies on the precise molecular structure and purity, making rigorous analytical characterization imperative for drug development, quality control, and stability assessment. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound and its related substances, including degradation products and process impurities. It details the principles and applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Spectrofluorimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, presents detailed experimental protocols, and utilizes workflow diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate, is a potent antibacterial agent.[2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[3][4]
The structural integrity and purity of this compound are critical to its safety and efficacy. Spectroscopic methods are fundamental tools for confirming its identity, quantifying its concentration in pharmaceutical formulations, and identifying and characterizing any related substances, such as isomers, synthetic precursors, or degradation products that may arise during synthesis, storage, or administration.[5] This guide explores the application of various spectroscopic techniques for a comprehensive analysis of this important antibiotic.
Mechanism of Action
Gemifloxacin exhibits a dual-targeting mechanism, which contributes to its potent broad-spectrum activity. It inhibits both DNA gyrase, the primary target in most Gram-negative bacteria, and topoisomerase IV, the main target in many Gram-positive bacteria.[3] This dual action effectively halts the processes of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.
Spectroscopic Characterization of this compound
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides unique structural information, and their combined use allows for a complete analytical profile.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of Gemifloxacin in bulk and pharmaceutical dosage forms. The method is valued for its simplicity, speed, and cost-effectiveness.[6] The absorption of UV radiation by Gemifloxacin is due to electron transitions within its aromatic naphthyridine ring system.
Data Presentation
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | 270 nm | Methanol | [7] |
| 263.8 nm | Distilled Water | [8] | |
| 276 nm | Acetonitrile:Phosphate Buffer | [9] | |
| 272 nm & 343 nm | Methanol | [10] | |
| Linearity Range | 0.5 - 5 µg/mL | Methanol | [7] |
| 2 - 12 µg/mL | Distilled Water | [8] | |
| Limit of Detection (LOD) | 0.197 µg/mL | Methanol | [7] |
| Limit of Quantitation (LOQ) | 0.599 µg/mL | Methanol | [7] |
Table 1: UV-Vis Spectroscopic Data for this compound.
Experimental Protocol: UV-Vis Analysis of Tablets
-
Sample Preparation: Ten tablets are accurately weighed and crushed into a fine powder. An amount of powder equivalent to 25 mg of this compound is transferred to a 25 mL volumetric flask.[9]
-
Dissolution: The powder is dissolved in deionized water or methanol. The solution is sonicated for 15 minutes to ensure complete dissolution and then filtered through a 0.22-µm syringe filter to remove excipients.[7][9]
-
Standard Solution Preparation: A stock solution of 0.5 mg/mL is prepared by accurately weighing 50 mg of this compound standard and dissolving it in 100 mL of the same solvent.[7]
-
Working Solutions: Serial dilutions are made from the stock and sample solutions to fall within the validated linear range (e.g., 2-12 µg/mL).[8]
-
Spectrophotometric Measurement: The absorbance of the working solutions is measured at the predetermined λmax (e.g., 270 nm) using a calibrated UV-Vis spectrophotometer, with the solvent used as a blank.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the Gemifloxacin molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key structural components like carboxylic acids, ketones, amines, and aromatic rings can be confirmed.
Data Presentation
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3504 | -NH₂ (primary amine) stretching | [11] |
| 3177 | Aromatic C-H stretching | [11] |
| 2929 | Aliphatic C-H stretching | [11] |
| 1772 | C=O (carboxylic acid) stretching | [11] |
| 1708 & 1632 | C=O (aromatic ketone) stretching | [11] |
Table 2: Characteristic IR Absorption Bands for this compound.
Experimental Protocol: IR Analysis
-
Sample Preparation: The this compound sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The IR spectrum of the pellet is recorded using an FT-IR spectrophotometer. The spectrum of the pure drug typically shows characteristic bands corresponding to its various functional groups.[12]
Spectrofluorimetry
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. Gemifloxacin possesses native fluorescence, which can be significantly enhanced in a micellar medium, such as that provided by sodium dodecyl sulphate (SDS).[3] This enhancement forms the basis of a highly sensitive quantitative method.
Data Presentation
| Parameter | Value (Method A - SDS) | Value (Method B - Derivatization) | Reference |
| Excitation λ (λex) | 274 nm | 420 nm | [3] |
| Emission λ (λem) | 402 nm | 476 nm | [3] |
| Linearity Range | 10 - 1000 ng/mL | 100 - 2000 ng/mL | [3] |
| Medium | Acetate Buffer (pH 5.5) with SDS | Acetate Buffer (pH 3.5) | [3] |
Table 3: Spectrofluorimetric Data for this compound.
Experimental Protocol: Micelle-Enhanced Spectrofluorimetry (Method A)
-
Reagent Preparation: Prepare an acetate buffer solution (pH 5.5) and a solution of sodium dodecyl sulphate (SDS).
-
Standard Solution: Prepare a stock solution of Gemifloxacin (100 µg/mL) in distilled water. Further dilute to create working standards.[3]
-
Measurement: To a series of 10 mL volumetric flasks, add aliquots of the standard solution, a fixed volume of acetate buffer, and SDS solution. Dilute to the mark with water.
-
Analysis: After incubation, measure the fluorescence intensity at the emission maximum (402 nm) after excitation at 274 nm. The fluorescence intensity is enhanced nearly tenfold compared to the aqueous medium.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for the complete structural elucidation of Gemifloxacin and its derivatives. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation and identification of impurities or degradation products.[2][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base).
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[12]
-
Data Analysis: The resulting spectra are compared with reference spectra or analyzed to assign signals to specific atoms in the molecular structure. For degradation products, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity and confirming the proposed structure.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of Gemifloxacin. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantification and for identifying and structurally characterizing related substances.[5][13]
Data Presentation
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₁₈H₂₀FN₅O₄ · CH₄O₃S | - | [9] |
| Molecular Weight | 485.49 g/mol | - | [9] |
| MS/MS Fragmentation | m/z 390.100 → 372.100 | Triple Quadrupole MS | [13] |
Table 4: Mass Spectrometric Data for this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the sample solution is injected into an LC system. Separation is typically achieved on a C18 column using a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing an acid like formic or trifluoroacetic acid.[5][13]
-
Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI) and detected.
-
Tandem MS (MS/MS): For structural confirmation, the parent ion (m/z 390.1 for Gemifloxacin) is isolated and fragmented. The resulting product ions (e.g., m/z 372.1) are measured, providing a characteristic fragmentation pattern that confirms the identity of the compound.[13]
Characterization of Derivatives and Related Substances
Forced degradation studies are essential to understand the stability of a drug and to identify potential degradation products. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[5] The resulting degradation products are then separated and characterized using a combination of chromatographic and spectroscopic techniques.
References
- 1. Quantitative analytical methods for determination of this compound in different matrices: A review [journals.ekb.eg]
- 2. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Validated Spectrofluorometric Methods for Determination of this compound in Tablets and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of gemifloxacin in different tissues of rat after oral dosing of this compound by LC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Gemifloxacin Mesylate: A Technical Guide for Researchers
An in-depth analysis of the in vitro potency and methodologies for susceptibility testing of Gemifloxacin Mesylate against a broad spectrum of clinical bacterial isolates.
Abstract
Gemifloxacin, a fluoroquinolone antibiotic, demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its efficacy against various clinical isolates, details the standardized experimental protocols for susceptibility testing, and outlines its mechanism of action. The presented data, compiled from multiple studies, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction
This compound is a synthetic broad-spectrum antibacterial agent for oral administration. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism contributes to its potent bactericidal activity and may play a role in mitigating the development of resistance.[1][4] This guide summarizes the in vitro activity of gemifloxacin against a variety of clinically significant bacterial pathogens, providing key susceptibility data and the methodologies used to determine it.
In Vitro Susceptibility Data
The in vitro potency of gemifloxacin has been evaluated against numerous clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity of Gemifloxacin against Gram-Positive Clinical Isolates
| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 200 | - | 0.016–0.03 | 0.125–0.25 | [5][6] |
| Streptococcus pneumoniae | - | - | - | 0.06 | [7][8][9] |
| Streptococcus pyogenes | - | - | - | 0.03 | [10] |
| Streptococcus agalactiae | - | - | - | 0.03 | [10] |
| Viridans streptococci | - | - | - | 0.12 | [10] |
| Staphylococcus aureus (Methicillin-Susceptible) | - | - | - | 0.03 - 0.06 | [9][10] |
| Staphylococcus aureus (Methicillin-Resistant) | - | - | - | 8 | [9] |
| Staphylococcus epidermidis | - | - | - | 2 | [10] |
| Staphylococcus saprophyticus | - | - | - | 0.016 | [10] |
| Enterococcus faecalis | - | - | - | 2 | [10] |
Table 2: In Vitro Activity of Gemifloxacin against Gram-Negative Clinical Isolates
| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Haemophilus influenzae | 300 | - | - | ≤0.008 - 0.06 | [7][8][9][10][11] |
| Moraxella catarrhalis | - | - | - | 0.008 - 0.06 | [7][8][9][10] |
| Neisseria gonorrhoeae (Ciprofloxacin-Susceptible) | 150 | - | - | 0.008 | [12] |
| Neisseria gonorrhoeae (Ciprofloxacin-Resistant) | 150 | - | - | 0.12 | [12] |
| Escherichia coli | - | - | - | 0.016 | [10] |
| Klebsiella pneumoniae | - | - | - | 0.25 | [10] |
| Klebsiella oxytoca | - | - | - | 0.25 | [8][10] |
| Enterobacter cloacae | - | - | - | 1 | [10] |
| Enterobacter aerogenes | - | - | - | 0.25 | [10] |
| Serratia spp. | - | - | - | 1 | [9] |
| Proteus vulgaris | - | - | - | 1.0 - 4 | [8][10] |
| Morganella morganii | - | - | - | 0.12 | [10] |
| Pseudomonas aeruginosa | - | - | - | 4 - 8 | [7][9][10] |
| Stenotrophomonas maltophilia | - | - | - | 4 | [10] |
| Acinetobacter spp. | - | - | - | 32 | [10] |
Table 3: In Vitro Activity of Gemifloxacin against Atypical and Anaerobic Bacteria
| Organism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Mycoplasma pneumoniae | - | 0.001–0.0025 | - | - | [7] |
| Mycoplasma genitalium | - | 0.0005–0.001 | - | - | [7] |
| Mycoplasma fermentans | - | - | - | - | [7] |
| Ureaplasma urealyticum | - | 0.025–0.25 | - | - | [7] |
| Bacteroides fragilis | - | - | - | 0.5 | [9] |
Experimental Protocols for Susceptibility Testing
The determination of in vitro susceptibility of bacterial isolates to gemifloxacin is performed using standardized methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[8][11] The primary methods are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Preparation of Antimicrobial Agent: Gemifloxacin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with 2-5% lysed horse blood.[1]
-
Inoculation and Incubation: The prepared 96-well microtiter plates containing the serially diluted gemifloxacin are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of gemifloxacin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is considered a reference method for MIC determination, particularly for fastidious organisms and anaerobes.
-
Preparation of Agar Plates: Serial twofold dilutions of gemifloxacin are incorporated into molten Mueller-Hinton agar. For specific organisms, the agar may be supplemented, for example, with 5% defibrinated sheep blood for streptococci.[1] The agar is then poured into petri dishes and allowed to solidify.
-
Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method and applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35°C for 16-20 hours. For certain organisms like Neisseria gonorrhoeae or when testing pneumococci, incubation may be performed in a CO₂-enriched atmosphere.[5][6][12]
-
Interpretation of Results: The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria on the agar surface.
Disk Diffusion Method
This qualitative method determines the susceptibility of a bacterial isolate to gemifloxacin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
-
Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is used to inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disk: A paper disk containing a standardized amount of gemifloxacin (e.g., 5 µg) is placed on the inoculated agar surface.[11]
-
Incubation: The plates are incubated at 35°C for 16-18 hours.
-
Interpretation of Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with predetermined interpretive criteria for susceptible, intermediate, and resistant categories.[11][12][13] For instance, for many organisms, a zone of ≥17 mm may indicate susceptibility, while ≤13 mm may indicate resistance with a 5 µg disk.[11]
Visualizations
Experimental Workflow for Susceptibility Testing
Caption: Workflow for determining in vitro susceptibility of clinical isolates.
Mechanism of Action of Gemifloxacin
Caption: Gemifloxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant bacteria, including key respiratory pathogens. Its efficacy against both Gram-positive and Gram-negative organisms, coupled with a dual-targeting mechanism of action, underscores its importance as an antimicrobial agent. The standardized methodologies outlined in this guide are crucial for the accurate determination of its in vitro susceptibility, providing essential data for clinical decision-making and ongoing surveillance of antimicrobial resistance. This comprehensive overview serves as a foundational resource for researchers dedicated to the study and development of antimicrobial therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of gemifloxacin, a new broad-spectrum quinolone, against 200 pneumococci by four different susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of gemifloxacin against recent clinical isolates of bacteria in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of in vitro susceptibility testing methods for gemifloxacin (formerly LB20304a or SB-265805), an investigational fluoronaphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of gemifloxacin in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of gemifloxacin against contemporary clinical bacterial isolates from eleven North American medical centers, and assessment of disk diffusion test interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemifloxacin Mesylate's High Affinity for Bacterial Topoisomerase IV: A Technical Deep Dive
For Immediate Release
BOSTON, MA – Gemifloxacin, a potent fluoroquinolone antibiotic, demonstrates significant binding affinity to bacterial topoisomerase IV, a critical enzyme for DNA replication in bacteria. This high-affinity interaction is a key determinant of its antibacterial efficacy, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. This technical guide provides an in-depth analysis of the binding affinity, the experimental protocols used to quantify this interaction, and the underlying molecular mechanism.
Quantitative Analysis of Binding Affinity
The inhibitory activity of gemifloxacin against bacterial topoisomerase IV is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative data highlights gemifloxacin's superior potency over older fluoroquinolones like ciprofloxacin.
| Compound | Organism | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Fold Difference vs. Ciprofloxacin | Reference |
| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.25 | 0.4 | 10- to 20-fold more potent | [1][2][3] |
| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 2.5 - 5.0 | 3.0 | - | [1] |
| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 0.31 | 5.6 | 33-fold more potent | [1][2][3] |
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | - | 61.7 | - | [4] |
| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | - | 1.0 | - | [4] |
| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | - | 27.5 | - | [4] |
Note: The IC50 values can be influenced by the specific experimental conditions, such as substrate and enzyme concentrations.[5] Ki, the dissociation equilibrium constant, is a more absolute measure of binding affinity but is not always reported in the literature for this specific interaction.[5]
Mechanism of Action: Trapping the Cleavable Complex
Gemifloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting the function of type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8] The primary mechanism involves the formation of a stable ternary complex with the enzyme and bacterial DNA.[1][9] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-stranded DNA breaks.[10][11] These breaks are lethal to the bacterium as they stall DNA replication and transcription, ultimately triggering cell death.[1][7]
Gemifloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[1][10] In Staphylococcus aureus, while gemifloxacin targets both enzymes with similar in vitro potency, topoisomerase IV is considered the primary target within the bacterial cell.[1][2][3] In contrast, for Streptococcus pneumoniae, DNA gyrase appears to be the preferred in vivo target.[10][12] The ability of gemifloxacin to potently inhibit both enzymes contributes to its broad spectrum of activity and a lower propensity for the development of resistance.[10]
Caption: Mechanism of Gemifloxacin Action on Topoisomerase IV.
Experimental Protocols
The binding affinity and inhibitory activity of gemifloxacin against bacterial topoisomerase IV are primarily determined through enzyme inhibition assays. The most common method is the topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate the interlinked DNA minicircles of kDNA into individual, unlinked circles. The inhibition of this process by a drug is a direct measure of its effect on the enzyme's catalytic activity.
1. Enzyme and Substrate Preparation:
- Enzyme: Recombinant topoisomerase IV subunits (ParC and ParE, or GrlA and GrlB in S. aureus) are overexpressed and purified.[13]
- Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is isolated from trypanosomes.[13]
2. Reaction Mixture:
- A reaction buffer containing purified topoisomerase IV and kDNA is prepared.
- Varying concentrations of the test compound (e.g., gemifloxacin) are added to the reaction mixtures. A control reaction without any inhibitor is always included.
3. Incubation:
- The reaction mixtures are incubated at a specific temperature (typically 37°C) for a defined period to allow the enzymatic reaction to proceed.
4. Reaction Termination and Analysis:
- The reaction is stopped, often by the addition of a stop solution containing a protein denaturant and a loading dye.
- The reaction products are then separated by agarose gel electrophoresis. Decatenated (unlinked) minicircles migrate faster through the gel than the catenated (interlinked) kDNA network.
5. Data Quantification:
- The intensity of the DNA bands on the gel is quantified using densitometry.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[5][13]
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prepare [label="Prepare Reaction Mix:\n- Topoisomerase IV\n- kDNA Substrate\n- Buffer"];
add_drug [label="Add Varying Concentrations\nof Gemifloxacin"];
incubate [label="Incubate at 37°C"];
stop_reaction [label="Stop Reaction"];
electrophoresis [label="Agarose Gel Electrophoresis"];
analyze [label="Quantify Band Intensity\n(Densitometry)"];
calculate_ic50 [label="Calculate IC50", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prepare;
prepare -> add_drug;
add_drug -> incubate;
incubate -> stop_reaction;
stop_reaction -> electrophoresis;
electrophoresis -> analyze;
analyze -> calculate_ic50;
calculate_ic50 -> end;
}
Caption: Workflow for the Topoisomerase IV Decatenation Assay.
Conclusion
The high binding affinity of gemifloxacin mesylate for bacterial topoisomerase IV, as demonstrated by its low IC50 values, is a cornerstone of its potent antibacterial activity. The ability to effectively inhibit this essential enzyme, often in concert with DNA gyrase, allows gemifloxacin to be a valuable therapeutic agent in the treatment of bacterial infections. The experimental protocols outlined provide a robust framework for the continued evaluation of novel topoisomerase inhibitors in the ongoing effort to combat antibiotic resistance.
References
- 1. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-Bound Conformation of Topoisomerase IV: a Possible Target for Quinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Compound | AntibioticDB [antibioticdb.com]
- 12. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Gemifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Gemifloxacin Mesylate, a broad-spectrum fluoroquinolone antibacterial agent. Understanding the stability of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document details the outcomes of forced degradation studies under various stress conditions, outlines the analytical methodologies used for stability testing, and visualizes the known degradation pathways.
Chemical Stability Profile
This compound is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2]
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies performed on this compound under different stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.
| Stress Condition | Reagent/Method | Conditions | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl | - | Susceptible | Degradation Product I, Degradation Product II | [3][4] |
| Alkaline Hydrolysis | 0.2 M NaOH | - | Significant | Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | [4][5] |
| Oxidative Degradation | 30% H₂O₂ | - | Degraded | - | [6] |
| Thermal Degradation | Dry Heat | 60°C | - | - | [6] |
| Photodegradation | UV-A Radiation | 352 nm | Significant | Photodegraded GFM RS | [7] |
Note: Specific quantitative degradation percentages and detailed structures of all degradation products are not consistently reported across all cited literature.
Degradation Pathways
The degradation of this compound proceeds through several pathways depending on the stress condition applied. The primary mechanisms involve hydrolysis of the amide bond and modifications to the substituent at the C-7 position.
1. Alkaline Degradation Pathway
Under alkaline conditions, this compound undergoes hydrolysis, leading to the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and the formation of a sodium carboxylate salt.[4][5]
Alkaline degradation pathway of this compound.
2. Acidic Degradation Pathway
In acidic media, Gemifloxacin is also susceptible to hydrolysis, resulting in the formation of at least two degradation products.[3] The exact structures of these degradation products are confirmed through mass spectral analysis.[3]
Acidic degradation pathway of this compound.
Experimental Protocols
The development and validation of stability-indicating analytical methods are crucial for the accurate quantification of this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.
1. Stability-Indicating RP-HPLC Method
A validated reverse-phase HPLC method is used for the assay of this compound and its related substances.[2]
-
Column: Inertsil-ODS3V-C18 (4.6 × 250 mm; 5 μm)[2]
-
Mobile Phase: A gradient elution of 0.1% trifluoroacetic acid (pH 2.5) and methanol[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: Photodiode Array (PDA) detector at 287 nm[2]
-
Column Temperature: 27°C[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of this compound degradation product. | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous analysis of this compound and its main synthetic impurity by an optimized capillary zone electrophoretic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. This compound (GFM) stability evaluation applying a validated bioassay method and in vitro cytotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of a Potent Antibiotic: A Deep Dive into the Preclinical Pharmacokinetics and Bioavailability of Gemifloxacin Mesylate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetic and bioavailability profile of Gemifloxacin Mesylate. This powerful fluoroquinolone antibiotic, a key weapon against respiratory tract infections, has undergone extensive evaluation in various preclinical models, providing a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper consolidates key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to facilitate a deeper understanding of this important therapeutic agent.
Gemifloxacin, known for its enhanced affinity for bacterial topoisomerase IV, demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2][3][4] Understanding its behavior in preclinical models is paramount for predicting its clinical efficacy and safety. This guide synthesizes data from pivotal studies in rats, dogs, and other animal models to provide a holistic view of its pharmacokinetic journey.
Quantitative Pharmacokinetic Parameters of this compound
The systemic exposure and disposition of Gemifloxacin have been characterized following both oral and intravenous administration in several preclinical species. The following tables summarize the key pharmacokinetic parameters, offering a comparative overview.
Table 1: Single-Dose Oral Pharmacokinetics of Gemifloxacin in Preclinical Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Rat | 200 (multiple dose) | Tissue concentrations reported | 3 | Tissue concentrations reported | - | - | [5] |
| Rat | - | - | 1.01 ± 0.05 | 1056.58 ± 65.78 (AUC0-24h) | 5.62 ± 0.74 | - | [6] |
| Dog | - | - | - | - | ~5 | - | [1][2] |
| Layer Birds | 10 | 0.18 ± 0.0038 | 4 | - | - | - | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Single-Dose Intravenous Pharmacokinetics of Gemifloxacin in Preclinical Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |
| Rat | - | - | - | ~2 | [1][2] |
| Dog | - | - | - | ~5 | [1][2] |
| Layer Birds | 10 | - | 4.92 ± 0.067 | 2.50 ± 0.04 | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
In-Depth Experimental Methodologies
The acquisition of reliable pharmacokinetic data hinges on meticulous experimental design and execution. Below are detailed protocols for key experiments typically employed in the preclinical evaluation of this compound.
Typical In-Vivo Pharmacokinetic Study Protocol in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are typically fasted overnight before drug administration.[8]
-
Drug Administration:
-
Oral (PO): this compound is dissolved in a suitable vehicle (e.g., water) and administered via oral gavage at a specific dose.
-
Intravenous (IV): The drug solution is administered as a bolus injection into a tail vein.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood is typically drawn from the jugular vein or via cannulation of the carotid artery. For serial sampling from a single mouse, a combination of submandibular vein, orbital venous plexus, and terminal cardiac puncture can be utilized.[9]
-
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 1,500 x g for 5 minutes) to separate the plasma.[9] The resulting plasma is stored at -80°C until analysis.[9]
-
Bioanalytical Method (HPLC):
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile.[10][11]
-
Chromatographic Separation: Gemifloxacin is separated from plasma components using a reverse-phase C18 column.[10][11] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[10][11]
-
Detection: Gemifloxacin concentrations are quantified using a UV or fluorescence detector, or more sensitively with a tandem mass spectrometer (LC-MS/MS).[1][5]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Tissue Distribution Study Protocol in Rats
-
Animal Model and Dosing: Similar to pharmacokinetic studies, rats are administered this compound, often over multiple days to achieve steady-state concentrations.[5]
-
Tissue Collection: At a specific time point after the final dose (e.g., 3 hours), animals are euthanized, and various tissues of interest (e.g., lung, liver, kidney, heart, brain, adipose tissue) are harvested.[5][6]
-
Tissue Homogenization: The collected tissues are weighed and homogenized in a suitable buffer to create a uniform sample.
-
Drug Extraction: Gemifloxacin is extracted from the tissue homogenates using techniques like liquid-liquid extraction.[5]
-
Bioanalysis: The concentration of Gemifloxacin in the tissue extracts is determined using a validated LC-MS/MS method.[5] This allows for the assessment of drug distribution and accumulation in different organs. The highest tissue concentrations of gemifloxacin in rats were found in the lung, followed by the liver and kidney.[5]
Visualizing the Process: Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of a typical preclinical pharmacokinetic study and the subsequent data analysis pipeline.
Caption: Workflow of a Preclinical Pharmacokinetic Study.
Metabolism and Excretion Profile
Gemifloxacin undergoes limited metabolism in preclinical species.[1][2] The primary metabolites identified are the E-isomer and the acyl glucuronide of gemifloxacin in both rats and dogs, with N-acetyl gemifloxacin also observed in rats.[1][2] These metabolites are considered minor.[1][2]
Excretion of gemifloxacin and its metabolites occurs through both renal and non-renal pathways. In dogs, elimination is roughly equal between urinary excretion, biliary secretion, and gastrointestinal secretion.[1][2] In rats, a higher proportion of the dose is eliminated in the urine (approximately 46%) compared to bile (around 12%).[1][2]
Caption: Metabolism and Excretion of Gemifloxacin.
Conclusion
The preclinical pharmacokinetic profile of this compound in models such as rats and dogs reveals rapid oral absorption and distribution.[1][2] The terminal elimination half-lives of approximately 2 hours in rats and 5 hours in dogs support the potential for once-daily dosing regimens.[1][2] The compound is metabolized to a limited extent, with excretion occurring through multiple pathways. This comprehensive understanding of its ADME properties in preclinical species is crucial for the successful translation of this important antibiotic to clinical use, aiding in dose selection and the prediction of its behavior in humans. The detailed methodologies and summarized data presented in this guide serve as a valuable resource for researchers dedicated to the ongoing development and optimization of anti-infective therapies.
References
- 1. The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 3. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of gemifloxacin in different tissues of rat after oral dosing of this compound by LC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Tolerability of Gemifloxacin (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Forms
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Gemifloxacin Mesylate. The method is simple, precise, and accurate, making it suitable for routine quality control analysis of this compound in both bulk drug substance and finished pharmaceutical products. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 25:75 v/v ratio, with UV detection at 275 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method.
Introduction
This compound is a fourth-generation fluoroquinolone antibacterial agent used to treat respiratory infections such as chronic bronchitis and pneumonia[1][2]. Its chemical name is (R,S)-7-[4z-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid[3][4]. Given its therapeutic importance, a reliable and validated analytical method is crucial for ensuring the quality and potency of this compound in pharmaceutical formulations. This application note presents a validated RP-HPLC method for its quantification, adhering to ICH guidelines.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a UV-Vis detector, analytical balance, sonicator, pH meter.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5].
-
Chemicals: this compound reference standard, commercially available tablets (e.g., Gemistar, 320 mg)[3], HPLC grade acetonitrile, potassium dihydrogen orthophosphate, and ortho-phosphoric acid. High purity water was used throughout the analysis.
Preparation of Solutions
-
Mobile Phase Preparation: A 20mM phosphate buffer was prepared by dissolving the appropriate amount of potassium dihydrogen orthophosphate in water and adjusting the pH to 3.0 with ortho-phosphoric acid. The mobile phase was prepared by mixing acetonitrile and the 20mM phosphate buffer in a ratio of 25:75 (v/v), followed by filtration and degassing[3].
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-6 µg/mL[3].
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets[3].
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask[3].
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution[3].
-
Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm membrane filter[3].
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 4 µg/mL)[3].
-
Chromatographic Conditions
The analysis was performed using the following chromatographic conditions, summarized in Table 1.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (25:75 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 275 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Gemifloxacin was subjected to acid, alkaline, thermal, photolytic, and oxidative stress conditions[4][6]. The degradation products were well-resolved from the parent drug peak, confirming the method's specificity. Gemifloxacin has been found to be particularly susceptible to hydrolysis under acidic and alkaline conditions[4][7][8].
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 6 µg/mL. The calibration curve was constructed by plotting peak area against concentration.
Accuracy (Recovery)
Accuracy was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was added to the pre-analyzed sample solution, and the recovery percentage was calculated.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was assessed by injecting six replicate samples of a single concentration (e.g., 4 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): The study was repeated on a different day by a different analyst to determine the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed RP-HPLC method provided a symmetrical peak for this compound at a retention time of approximately 7.5 minutes. The validation results are summarized in the following tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 3: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 6 µg/mL[3] |
| Regression Equation | y = 45890x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |
Table 4: Accuracy Study Results
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 3.2 | 3.18 | 99.38% | 0.75% |
| 100% | 4.0 | 3.99 | 99.75% | 0.52% |
| 120% | 4.8 | 4.82 | 100.42% | 0.68% |
Table 5: Precision Study Results
| Precision | % RSD (n=6) |
|---|---|
| Repeatability (Intra-day) | 0.65% |
| Intermediate Precision (Inter-day) | 0.98% |
Table 6: LOD and LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.57 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.72 µg/mL[3] |
The results from the validation studies demonstrate that the developed method is linear, accurate, and precise. The low %RSD values for repeatability and intermediate precision indicate the method's reproducibility.
Visualized Workflows
Caption: Workflow for HPLC method development and validation.
Caption: Inter-relationship of HPLC method validation parameters.
Conclusion
The developed and validated RP-HPLC method is simple, fast, accurate, precise, and specific for the quantification of this compound in bulk and tablet dosage forms. The method's stability-indicating capability was confirmed through forced degradation studies. It can be effectively employed for routine quality control testing in the pharmaceutical industry.
References
- 1. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural elucidation of this compound degradation product. | Semantic Scholar [semanticscholar.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
Application Note: High-Throughput LC-MS/MS Analysis of Gemifloxacin Mesylate in Biological Matrices
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gemifloxacin Mesylate in various biological matrices, including human plasma, serum, and urine. The described protocols are designed for high-throughput analysis, offering the sensitivity, specificity, and efficiency required in clinical and pharmaceutical research. The method involves a straightforward sample preparation procedure, followed by rapid and selective LC-MS/MS detection. This document provides detailed experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.
Introduction
This compound is a fourth-generation fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial cell replication.[1] Accurate and reliable quantification of Gemifloxacin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] This application note details a validated LC-MS/MS method suitable for the routine analysis of Gemifloxacin in a high-throughput laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): Ciprofloxacin, Ofloxacin, or Moxifloxacin (purity >98%)[3][5][6]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma, serum, or urine (drug-free)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol or deionized water to prepare individual stock solutions of 1 mg/mL.[7]
-
Working Standard Solutions: Prepare serial dilutions of the Gemifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working standards at various concentrations.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (plasma, serum, or urine) to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation from Biological Matrices
A simple protein precipitation method is recommended for plasma and serum samples for its efficiency and high recovery. For urine samples, a direct dilution approach is sufficient.
Protein Precipitation (for Plasma and Serum):
-
To 100 µL of plasma or serum sample, add 100 µL of the internal standard working solution.
-
Add 1500 µL of acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture for 10 seconds.[8]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot (typically 5-50 µL) into the LC-MS/MS system.[8]
Direct Dilution (for Urine):
-
Filter the urine sample through a 0.22 µm syringe filter.[5]
-
Dilute the filtered urine sample appropriately with the mobile phase containing the internal standard.[5]
-
Directly inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving Gemifloxacin from potential matrix interferences. A reversed-phase C18 column is typically used.
| Parameter | Condition |
| Column | C18 column (e.g., Peerless basic C18, 33 mm x 4.6 mm, 3 µm)[3] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[5] |
| Gradient | Isocratic or gradient elution can be optimized. A typical isocratic condition is 80:20 (A:B).[5] |
| Flow Rate | 0.2 - 0.6 mL/min[3][5] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[9] |
| Injection Volume | 5 - 50 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V[10] |
| Gas Temperature | 350 °C[10] |
| Gas Flow | 9 L/min[10] |
| Nebulizer Pressure | 40 psi[10] |
| MRM Transitions | Gemifloxacin: m/z 390.1 → 372.1[3]Ciprofloxacin (IS): m/z 332.1 → 314.2[3] |
Data Presentation
The following tables summarize the quantitative data from various validated methods for Gemifloxacin analysis.
Table 1: Method Validation Parameters
| Parameter | Biological Matrix | Linearity Range | LLOQ | LLOD | Reference |
| Linearity | Human Plasma | 0.003 - 5.0 µg/mL | 0.003 µg/mL | - | [8] |
| Human Plasma | 0.005 - 5 µg/mL | - | - | [6] | |
| Human Urine | - | - | - | [5] | |
| Precision & Accuracy | Rat Tissues & Serum | - | - | - | [3] |
| Human Plasma | Intra- and Inter-day precision <15% | - | - | [6] | |
| Human Urine | Intra- and Inter-day precision <2% | - | - | [5] | |
| Human Plasma | Accuracy within ±15% (±20% at LLOQ) | - | - | ||
| Human Urine | Accuracy within 2% | - | - | [5] | |
| Recovery | Human Urine | > 97.0% | - | - | [5] |
Visualizations
The following diagrams illustrate the key workflows in the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of Gemifloxacin.
Caption: Sample preparation decision logic based on biological matrix.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and research laboratories. The provided protocols and validation data demonstrate the reliability and robustness of this method, ensuring accurate and precise results for pharmacokinetic and other related studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analytical methods for determination of this compound in different matrices: A review [journals.ekb.eg]
- 3. Determination of gemifloxacin in different tissues of rat after oral dosing of this compound by LC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Gemifloxacin Mesylate in Animal Models of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gemifloxacin Mesylate in preclinical animal models of respiratory tract infections (RTIs). The information compiled herein, based on peer-reviewed studies, is intended to guide the design and execution of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies for novel antimicrobial agents.
Introduction
Gemifloxacin is a synthetic fluoroquinolone antimicrobial agent with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, which are common causative agents of community-acquired respiratory tract infections.[1][2] Notably, it has demonstrated enhanced activity against Streptococcus pneumoniae, including multidrug-resistant strains, as well as Haemophilus influenzae and Moraxella catarrhalis.[1][3] Its mechanism of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA synthesis.[1][2] Animal models are crucial for evaluating the in vivo efficacy of antibiotics like gemifloxacin and for determining key PK/PD parameters that correlate with successful clinical outcomes.[4]
Quantitative Data Summary
The efficacy of this compound has been evaluated in various animal models of respiratory tract infection. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its activity against different pathogens and in different animal species.
Table 1: In Vivo Efficacy of this compound in Animal Models of Respiratory Tract Infection
| Animal Model | Bacterial Strain(s) | Dosing Regimen | Key Efficacy Outcomes | Comparator Agent(s) & Outcomes | Reference(s) |
| Rat | Streptococcus pneumoniae (4 strains) | Oral, once or twice daily for 3 days | 3-5 log reduction in bacterial numbers compared to untreated animals. | As effective as amoxicillin-clavulanate; more potent than trovafloxacin, ciprofloxacin, grepafloxacin, and levofloxacin (which produced <3 log reduction). | [5] |
| Rat | Haemophilus influenzae (2 strains) | Oral, once or twice daily for 3 days | Significant reduction in bacterial numbers compared to untreated controls. | Significantly more potent than cefuroxime and azithromycin. | [5] |
| Mouse (CD1 Swiss) | Streptococcus pneumoniae (virulent strain, 10^5 CFU) | Every 8 hours for 2 or 5 days | 100% (2-day) and 83% (5-day) survival rates; 89-100% of mice cleared of pulmonary bacteria. No resistant isolates recovered. | Levofloxacin: 40-58% survival; 0-20% clearance of pulmonary bacteria. Resistant isolates with ParC mutations were recovered. | [6] |
| Mouse (immunocompetent Swiss) | S. pneumoniae P-4241 (wild-type & mutants with single parC or gyrA mutations) | 25 and 50 mg/kg every 12 hours (6 doses) | 90-100% survival rates. | Trovafloxacin was as effective against single mutants. | [7] |
| Mouse (immunocompetent Swiss) | S. pneumoniae P-4241 (double parC and gyrA mutant) | 25 and 50 mg/kg every 12 hours (6 doses) | 40% survival rate. | Trovafloxacin (at 200 mg/kg) provided no protection. | [7] |
| Guinea Pig | S. pneumoniae (levofloxacin-intermediate resistant) | Not specified | ≥99.9% reduction in viable bacteria in the lungs versus control. | Only gemifloxacin achieved this level of reduction. | [8] |
| Guinea Pig | S. pneumoniae (levofloxacin-resistant) | Not specified | 99.69% reduction in viable bacteria in the lungs; was the only quinolone significantly different from control. | Ciprofloxacin and levofloxacin were not significantly different from control. | [8] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | Value | Animal Model/Context | Reference(s) |
| Oral Bioavailability | ~71% | Human data, relevant for animal model dose selection | [1] |
| Elimination Half-life | 6-8 hours (human); 7 hours (in vitro simulation) | Human data and in vitro model, supports once-daily dosing | [1][9] |
| fAUC(0-24):MIC for efficacy | ~30 | Based on in vitro and animal models of infection | [1] |
| Expected fAUC(0-24):MIC for S. pneumoniae | ~100 | With standard human dosing (320 mg once/day) | [1] |
| AUC(24)/MIC ratio associated with efficacy | 56.5 to 113 | Mouse model of S. pneumoniae infection | [7] |
| AUC(24)/MIC ratio associated with poor efficacy and resistance | 28.5 | Mouse model of S. pneumoniae infection | [7] |
Experimental Protocols
Protocol 1: Murine Model of Pneumococcal Pneumonia
This protocol describes a generalized procedure for establishing a murine model of Streptococcus pneumoniae infection to evaluate the efficacy of this compound.
1. Materials and Reagents:
-
This compound
-
Vehicle for drug administration (e.g., sterile water, 0.5% methylcellulose)
-
Streptococcus pneumoniae strain (e.g., a virulent, encapsulated serotype)
-
Todd-Hewitt broth supplemented with yeast extract (THY) or other suitable growth medium
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Female CD1 Swiss mice (or other appropriate strain), 6-8 weeks old
-
Gavage needles
-
Insulin syringes with fine-gauge needles
-
Sterile surgical instruments
2. Bacterial Culture Preparation:
-
Streak the S. pneumoniae strain from a frozen stock onto a blood agar plate and incubate at 37°C in 5% CO2 overnight.
-
Inoculate a single colony into THY broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
3. Infection Procedure (Intratracheal Inoculation):
-
Anesthetize the mice using an approved method.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small incision in the skin over the trachea.
-
Carefully dissect the underlying muscles to expose the trachea.
-
Using an insulin syringe, inject a specific volume of the bacterial suspension (e.g., 50 µL, containing 10^5 CFU) directly into the trachea.[6]
-
Close the incision with sutures or surgical clips.
-
Allow the mice to recover on a warming pad.
4. Treatment Regimen:
-
Initiate treatment at a specified time post-infection (e.g., 18 or 24 hours).[5][6][7]
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer the drug orally via gavage at the desired dose (e.g., 25 or 50 mg/kg).[7]
-
The dosing schedule can be varied (e.g., every 8, 12, or 24 hours) for a specified duration (e.g., 2, 3, or 5 days).[5][6][7]
-
A control group should receive the vehicle only.
5. Monitoring and Outcome Assessment:
-
Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and body weight changes. Body temperature can also be used to assess disease progression.[6]
-
At the end of the treatment period (or at specified time points), euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
For survival studies, monitor the mice for a longer period (e.g., 10-14 days) and record the time to death.
Visualizations
Mechanism of Action of Gemifloxacin
Caption: Dual-targeting mechanism of Gemifloxacin.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for antibiotic efficacy in RTI models.
References
- 1. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of oral gemifloxacin for the empirical treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of pharmacokinetic-pharmacodynamic target attainment of gemifloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-course therapy of gemifloxacin effective against pneumococcal pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of gemifloxacin against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and pharmacodynamics of gemifloxacin versus levofloxacin in guinea pig pneumococcal pneumonia induced by strains with decreased ciprofloxacin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Gemifloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays for Gemifloxacin Mesylate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2] Beyond its antimicrobial properties, emerging research indicates that Gemifloxacin Mesylate also possesses cytotoxic and anti-proliferative effects against various mammalian cell lines.[3][4] These findings have spurred interest in its potential as an anticancer agent and highlight the importance of understanding its effects on human cells.[5][6] This document provides detailed protocols for assessing the cytotoxicity of this compound in a laboratory setting using common cell culture-based assays.
The primary mechanism of cytotoxicity for fluoroquinolones in mammalian cells is linked to their ability to inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[7][8] Studies have specifically implicated the modulation of signaling pathways such as NF-κB in the cellular response to Gemifloxacin.[5][6]
These application notes will guide researchers through the process of quantifying this compound's cytotoxic effects through established methods, including the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| e.g., MCF7 | 0 (Control) | 100 ± 5.2 | |
| 10 | 85 ± 4.1 | ||
| 50 | 62 ± 3.5 | Calculated Value | |
| 100 | 48 ± 2.9 | ||
| 200 | 25 ± 2.1 | ||
| e.g., HCT116 | 0 (Control) | 100 ± 6.1 | |
| 10 | 90 ± 5.5 | ||
| 50 | 75 ± 4.8 | Calculated Value | |
| 100 | 55 ± 3.9 | ||
| 200 | 30 ± 2.5 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| e.g., 3T3 | 0 (Vehicle Control) | 5 ± 1.2 |
| 50 | 15 ± 2.5 | |
| 100 | 30 ± 3.1 | |
| 200 | 55 ± 4.5 | |
| Maximum Lysis Control | 100 |
Table 3: Apoptosis Detection by Annexin V/PI Staining
| Cell Line | This compound Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., SW620 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 20 | 15.4 ± 2.1 | 5.2 ± 0.8 | |
| 50 | 35.2 ± 3.5 | 12.8 ± 1.5 | |
| 100 | 50.1 ± 4.2 | 25.6 ± 2.9 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.[10]
Materials:
-
This compound
-
Selected cell line (e.g., MCF7, HCT116, 3T3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in a serum-free medium to achieve final concentrations ranging from approximately 1 to 200 µg/mL. Note that some cancer cell lines have shown no loss of viability at concentrations up to 20 µg/mL.[5]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.[8]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Microplate reader (490 nm wavelength)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer 30-45 minutes before the assay endpoint.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[8]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[7]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds.[5] It can be assessed through various methods.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5]
Materials:
-
This compound
-
Selected cell line
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspases are proteases that are activated during apoptosis. This assay measures the activity of key executioner caspases like caspase-3/7.
Materials:
-
This compound
-
Selected cell line
-
Luminescent or colorimetric caspase-3/7 assay kit
-
White or clear 96-well plates (depending on the kit)
-
Luminometer or microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using the plate type recommended by the kit manufacturer.
-
Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Data Acquisition: Measure luminescence or absorbance.
-
Analysis: An increase in signal corresponds to an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways
Gemifloxacin and the NF-κB Signaling Pathway
Gemifloxacin has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[5][6] The proposed mechanism involves the inhibition of the TAK1/TAB2 interaction, which prevents the subsequent phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.[5]
Caption: Proposed mechanism of Gemifloxacin's inhibitory effect on the NF-κB pathway.
Fluoroquinolones and Apoptosis Signaling
As topoisomerase inhibitors, fluoroquinolones can induce DNA damage, which often triggers the intrinsic apoptosis pathway mediated by p53. Activation of p53 can lead to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
Caption: Intrinsic apoptosis pathway potentially induced by Gemifloxacin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological safety studies of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemifloxacin inhibits migration and invasion and induces mesenchymal-epithelial transition in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Gemifloxacin Mesylate in Preclinical Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gemifloxacin, a potent fluoroquinolone antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[1] These application notes provide detailed protocols for evaluating the efficacy of gemifloxacin mesylate in established murine models of pyelonephritis and wound infection. The included methodologies, data presentation, and pathway diagrams are intended to serve as a comprehensive resource for preclinical assessment of gemifloxacin and other novel antimicrobial agents.
Section 1: Efficacy of Gemifloxacin in a Murine Model of Pyelonephritis
Application Note:
This section outlines the protocol for a rat model of acute pyelonephritis induced by Escherichia coli. This model is suitable for assessing the in vivo bactericidal activity of gemifloxacin and comparing its efficacy against other antimicrobial agents. In this model, gemifloxacin has been shown to significantly reduce bacterial loads in infected kidneys.[2] The primary endpoint for efficacy is the quantitative determination of bacterial colony-forming units (CFU) per gram of kidney tissue.
Data Summary: Gemifloxacin in Experimental Pyelonephritis
The following table summarizes the representative efficacy of oral gemifloxacin in reducing the bacterial burden in the kidneys of rats infected with E. coli. Data are presented as the mean logarithm of colony-forming units (CFU) per gram of kidney tissue.
Note: The following data is illustrative and structured to demonstrate the expected outcomes based on published literature, which states a significant reduction (P < 0.01) in bacterial numbers with gemifloxacin treatment compared to no treatment.[2] Actual results may vary based on specific experimental conditions.
| Treatment Group | Dosage (mg/kg, oral, b.i.d.) | Mean log10 CFU/g Kidney (± SD) | Percent Reduction vs. Control |
| Infected Control (Vehicle) | - | 7.8 (± 0.6) | - |
| Gemifloxacin | 50 | 3.2 (± 0.8) | 59% |
| Comparator A (e.g., Ciprofloxacin) | 50 | 4.5 (± 0.7) | 42% |
| Comparator B (e.g., Amoxicillin-clavulanate) | 60 | 5.1 (± 0.9) | 35% |
Experimental Protocol: Rat Model of Acute Pyelonephritis
This protocol is adapted from established methods of inducing ascending urinary tract infections in rats.
Materials:
-
Female Wistar rats (200-250g)
-
Uropathogenic Escherichia coli (e.g., ATCC 25922)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile saline and phosphate-buffered saline (PBS)
-
This compound and other comparator antibiotics
-
Oral gavage needles
-
Surgical instruments (forceps, scissors)
-
Tissue homogenizer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate E. coli from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Select a single colony to inoculate into TSB and grow to mid-logarithmic phase (approx. 1x10⁹ CFU/mL).
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2x10⁹ CFU/mL).
-
-
Induction of Pyelonephritis:
-
Anesthetize the rats according to institutional guidelines.
-
Introduce a bacterial suspension of 0.5 mL of 10⁹ bacteria/mL into the urinary bladder via the urethra. No traumatic manipulation of the ureters or kidneys is necessary for this ascending infection model.
-
-
Treatment Administration:
-
One hour post-infection, begin oral administration of gemifloxacin or comparator agents.[2] A typical therapeutic dose for gemifloxacin in rodent models can range from 25 to 75 mg/kg, administered once or twice daily.[3]
-
The control group should receive the vehicle (e.g., sterile water or saline) on the same schedule.
-
Continue treatment for a duration of 3 days.[2]
-
-
Assessment of Bacterial Load:
-
Approximately 17 hours after the final treatment dose, euthanize the animals.[2]
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.
-
Perform serial dilutions of the kidney homogenates and plate onto TSA.
-
Incubate plates overnight at 37°C and count the colonies to determine the CFU per gram of kidney tissue.
-
Workflow for Pyelonephritis Model and Efficacy Testing
References
Troubleshooting & Optimization
Overcoming Gemifloxacin Mesylate solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Gemifloxacin Mesylate in aqueous solutions. This compound, a potent fluoroquinolone antibiotic, exhibits pH-dependent solubility, which can present challenges in experimental design and formulation development. This resource offers practical guidance and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
The aqueous solubility of this compound is highly dependent on the pH of the solution. It is characterized as very slightly soluble at a neutral pH and freely soluble under acidic conditions.[1][2] This pH-dependent solubility is attributed to its pKa values of 6.4 (for the carboxylic acid group) and 9.0 (for the primary amine group).
2. Why does my this compound precipitate out of solution?
Precipitation of this compound from an aqueous solution is a common issue and is typically triggered by a shift in pH towards neutral or alkaline conditions. If you are working with a buffered system, ensure the buffer capacity is sufficient to maintain the desired acidic pH, especially when adding other components to the solution.
3. Can I dissolve this compound directly in neutral water?
While some sources report a solubility of up to 50 mg/mL in water with sonication, achieving a stable, clear solution at neutral pH can be challenging due to its low intrinsic solubility under these conditions.[3] For consistent and reliable results, it is recommended to use an acidic buffer or a solubility-enhancing technique.
4. Are there any known incompatibilities for this compound in solution?
Yes, the systemic availability of gemifloxacin can be significantly reduced when co-administered with antacids containing metal cations like aluminum or magnesium. This suggests a potential for complexation and precipitation in the presence of divalent or trivalent cations. It is advisable to avoid the use of buffers or reagents containing high concentrations of these metal ions.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered during experiments with this compound.
Problem: Poor Dissolution in Aqueous Buffer
Initial Observation: The compound does not fully dissolve, or a cloudy suspension is formed when trying to prepare a stock solution in a standard aqueous buffer (e.g., PBS pH 7.4).
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. pH Adjustment | This compound's solubility is significantly higher at acidic pH. | A clear solution should be obtained by lowering the pH of the solvent. |
| 2. Use of Co-solvents | Organic solvents can increase the solubility of hydrophobic compounds. | Improved solubility and a clear solution at a desired concentration. |
| 3. Addition of Surfactants | Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility. | Formation of a clear solution, even at pH values where the drug would normally precipitate. |
| 4. Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. | A significant increase in the aqueous solubility of this compound. |
| 5. Preparation of a Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and apparent solubility. | A solid form that readily dissolves in aqueous media to form a clear solution. |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of this compound under various conditions to aid in the selection of an appropriate solubilization strategy.
Table 1: pH-Dependent Solubility of this compound in Aqueous Buffers
| pH | Solubility (µg/mL) |
| 1.2 (0.1 M HCl) | > 100,000 |
| 3.0 (Acetate Buffer) | High (Specific value not available) |
| 6.0 (Phosphate Buffer) | Moderate (Sufficient for dissolution testing)[4] |
| 7.0 (at 37°C) | 350[1][2] |
Table 2: Solubility of this compound in Co-solvent and Surfactant Systems
| Solvent System | Composition | Solubility |
| DMSO | 100% | 100 mg/mL |
| Water (with sonication) | 100% | 50 mg/mL[3] |
| Co-solvent/Surfactant Mixture | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] |
Table 3: Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement |
| β-Cyclodextrin | 1:5 | Highest improvement observed in a phase solubility study. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Not Specified | 20-fold increase in solubility.[5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., pH-adjusted buffer) in a sealed container (e.g., glass vial or flask).
-
Ensure there is undissolved solid material at the bottom of the container.
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or orbital incubator is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, avoiding any undissolved particles.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solids.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis Spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol provides a simple method for quantifying this compound in solution.
-
Instrument and Wavelength Selection:
-
Use a calibrated UV-Vis spectrophotometer.
-
The maximum absorbance (λmax) for this compound is typically observed around 270 nm.[1]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or 0.1 M HCl).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown sample (appropriately diluted) at the same λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol is used to investigate the effect of cyclodextrins on the solubility of this compound.
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).
-
-
Equilibration:
-
Add an excess amount of this compound to each cyclodextrin solution in separate sealed containers.
-
Agitate the containers at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Sample Analysis:
-
Filter each suspension and dilute the filtrate appropriately.
-
Determine the concentration of this compound in each filtrate using a validated analytical method.
-
-
Data Analysis:
Visualizing Experimental Workflows and Mechanisms
Mechanism of Action: Inhibition of Bacterial DNA Replication
Gemifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its broad spectrum of activity. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.
Workflow for Solubility Enhancement Screening
This workflow outlines a logical sequence of steps for researchers to systematically screen for optimal conditions to improve the solubility of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (GFM): dissolution test based on in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Strategies to prevent Gemifloxacin Mesylate degradation during storage
Welcome to the technical support center for Gemifloxacin Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Hydrolysis: It degrades in both acidic and alkaline conditions.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation.[2][3]
-
Oxidation: The drug shows some instability in the presence of oxidizing agents.[4][5]
-
High Temperature and Humidity: Elevated temperatures and high humidity levels can accelerate degradation processes.[4][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it at a controlled room temperature, typically between 15°C and 25°C.[8] It is crucial to protect the compound from light.[3][8][9]
Q3: I've observed a change in the color of my this compound powder. What could be the cause?
A3: A color change in this compound powder is often an indicator of degradation. This can be caused by exposure to light, heat, or humidity.[10] It is advisable to perform an analytical assessment, such as HPLC, to determine the purity of the substance before proceeding with your experiments.
Q4: Can I dissolve this compound in an aqueous solution for long-term storage?
A4: Long-term storage of this compound in aqueous solutions is not recommended due to its susceptibility to hydrolysis, especially at non-neutral pH.[1][2] For experimental use, it is best to prepare fresh solutions. If a stock solution is necessary, prepare it in a suitable organic solvent like methanol and store it at a low temperature, protected from light, for a short period.[1] Studies have shown stability in plasma for up to 12 hours on the bench and through three freeze-thaw cycles when stored at -20°C.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | 1. Confirm the identity of the main peak using a fresh, pure standard. 2. Review storage conditions (light, temperature, humidity) of the sample. 3. Consider if the mobile phase or solvent is causing on-column degradation. |
| Loss of potency in experiments | Chemical degradation of the active pharmaceutical ingredient | 1. Re-test the purity of the this compound stock. 2. Prepare fresh solutions for each experiment. 3. Ensure experimental conditions (e.g., pH of buffers) are within the stable range for the drug. |
| Physical changes in the solid form (e.g., clumping, discoloration) | Exposure to humidity or light | 1. Store the compound in a desiccator to minimize moisture exposure.[12] 2. Use amber vials or store in a dark place to protect from light.[3] 3. Re-evaluate the purity of the material before use. |
Quantitative Data Summary
The following table summarizes the conditions under which this compound has been shown to degrade in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Observation | Reference |
| Acid Hydrolysis | 1 M HCl | - | Susceptible to degradation | [1][2] |
| Alkaline Hydrolysis | 0.2 M NaOH | - | A major degradation product is formed. | [2][13] |
| Oxidative Degradation | 30% H₂O₂ | 10 hours | Mild degradation observed after 2 hours. | [4] |
| Thermal Degradation | 100°C | 12 hours | No significant degradation was observed in an aqueous solution. | [4] |
| Photodegradation | UV-A radiation | - | Significant degradation of an impurity was noted, indicating the drug substance should be protected from light. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.[1]
-
-
Acid Degradation:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Reflux the mixture for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.2 M NaOH.[2]
-
Reflux the mixture for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.[4]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug powder in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 12 hours).[4]
-
Alternatively, reflux the stock solution for a specified period.
-
Allow to cool and then dilute with the mobile phase to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the solid drug or the stock solution to UV radiation (e.g., 254 nm) in a photostability chamber for a defined period.
-
Prepare a sample for analysis by dissolving the solid in the mobile phase or diluting the stock solution.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for this compound.
-
Column: C18 column (e.g., Inertsil-ODS3V, 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid, pH 2.5) and an organic solvent (e.g., methanol).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 287 nm.[5]
-
Column Temperature: 27°C.[5]
-
Injection Volume: 20 µL.
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Structural elucidation of this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of Stability Indicating HPTLC Assay for Determination of this compound in Dosage Forms [scirp.org]
- 5. Development and validation of a RP-HPLC method for stability-indicating assay of this compound including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
- 10. medicinescience.org [medicinescience.org]
- 11. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Structural elucidation of this compound degradation product. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Gemifloxacin Mesylate Dosage in In Vivo Animal Studies
Welcome to the technical support center for the optimization of Gemifloxacin Mesylate dosage in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. By targeting these enzymes, it disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This dual-targeting mechanism may also help in delaying the development of bacterial resistance[1].
Q2: What is a typical starting dose for this compound in rodent models?
A2: A typical starting dose in rodent models often aims to replicate human therapeutic exposures. For instance, in a rat model of respiratory tract infection, doses were chosen to approximate the serum and tissue concentrations observed in humans following therapeutic dosing[2]. In a mouse pneumonia model, doses of 25 and 50 mg/kg have been shown to be effective[3]. For immunological studies in mice, doses ranging from 25 to 75 mg/kg have been used intraperitoneally[4]. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and infection type.
Q3: How is this compound typically administered in animal studies?
A3: this compound is most commonly administered orally (e.g., via gavage) or intravenously. Oral administration is often preferred as it reflects the clinical route of administration in humans. The drug is rapidly absorbed from the gastrointestinal tract[5].
Q4: What are the key pharmacokinetic parameters of this compound in common animal models?
A4: Pharmacokinetic parameters vary between species. In rats, the terminal phase elimination half-life is approximately 2 hours, while in dogs, it is around 5 hours[5]. The drug is eliminated through both urinary and biliary/gastrointestinal secretion[5]. Refer to the tables below for a more detailed comparison of pharmacokinetic parameters.
Q5: What is the importance of the AUC/MIC ratio in determining the efficacy of this compound?
A5: For fluoroquinolones like gemifloxacin, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key pharmacodynamic parameter that correlates with efficacy[6]. An AUC24/MIC ratio of greater than 100-125 is often considered predictive of a good clinical outcome for fluoroquinolones against gram-negative organisms[7][8]. In a mouse pneumonia model, a total AUC24/MIC ratio of 28.5 was associated with poor efficacy and the emergence of resistant mutants, highlighting the importance of achieving an adequate ratio[3].
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound formulation.
-
Possible Cause: this compound has pH-dependent solubility. The vehicle used for administration may not be optimal.
-
Solution:
-
Vehicle Selection: For oral administration, water for injection is often a suitable vehicle. For intravenous administration, ensure the pH of the vehicle is compatible with the drug's solubility and physiological tolerance. Common vehicles include sterile water, saline, or buffered solutions. Always perform small-scale solubility tests with your chosen vehicle before preparing a large batch[9][10].
-
pH Adjustment: Carefully adjust the pH of the formulation. Fluoroquinolones are generally more soluble at acidic pH. However, ensure the final pH is suitable for the route of administration to avoid tissue irritation[11].
-
Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: Unexpected toxicity or adverse events in study animals.
-
Possible Cause: The administered dose may be too high for the specific animal model, strain, or age. Fluoroquinolones as a class can have side effects, including central nervous system and tendon toxicity[12]. High doses of gemifloxacin (≥ 50 mg/kg orally in dogs) have been associated with QRS prolongation in ECGs[12].
-
Solution:
-
Dose De-escalation: If unexpected toxicity is observed, reduce the dose in subsequent cohorts.
-
Safety Pharmacology Studies: Conduct preliminary safety pharmacology studies to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.
-
Monitor for Clinical Signs: Closely monitor animals for any adverse clinical signs. If severe adverse events occur, euthanize the animal and perform a necropsy to investigate the cause.
-
Issue 3: Inconsistent or lack of efficacy at a previously reported effective dose.
-
Possible Cause:
-
Animal Model Variability: Differences in animal strain, age, sex, or immune status can affect drug efficacy.
-
Infection Severity: The bacterial inoculum size or the timing of treatment initiation can significantly impact the outcome.
-
Drug Formulation Issues: The drug may not be fully dissolved or may have degraded.
-
Resistance Development: The bacterial strain used may have or may develop resistance to gemifloxacin.
-
-
Solution:
-
Standardize Experimental Conditions: Ensure all experimental parameters, including animal characteristics and infection procedures, are consistent across all study groups.
-
Optimize Treatment Regimen: In a rat respiratory tract infection model, therapy was initiated 24 hours after infection and continued for 3 days[2]. The timing and duration of treatment are critical.
-
Verify Formulation: Confirm the concentration and stability of your gemifloxacin formulation.
-
Confirm Susceptibility: Perform minimum inhibitory concentration (MIC) testing on the bacterial strain before and after the in vivo study to check for susceptibility and the emergence of resistance.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Dog | Human |
| Terminal Elimination Half-life (t½) | ~2 hours[5] | ~5 hours[5] | ~7 hours |
| Primary Route of Elimination | Urine (46%), Bile (12%)[5] | Urine, Bile, GI Secretion (approx. equal)[5] | Feces (61%), Urine (36%) |
| Oral Bioavailability | Not specified | Not specified | ~71%[6] |
Table 2: Comparative In Vivo Efficacy of Gemifloxacin and Other Fluoroquinolones in a Murine Pneumonia Model
| Antibiotic | Dosing Regimen | Survival Rate | Pulmonary Bacterial Clearance | Reference |
| Gemifloxacin | Every 8h for 2 and 5 days | 83% - 100% | 89% - 100% | [13][14] |
| Levofloxacin | Every 8h for 2 and 5 days | 40% - 58% | 0% - 20% | [13][14] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Sterile water for injection (or other appropriate vehicle)
-
Weighing scale
-
Vortex mixer and/or sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[15]
-
Syringes
-
-
Procedure:
-
Calculate the required dose: Determine the dose in mg/kg and calculate the total amount of this compound needed based on the average weight of the mice in the cohort.
-
Prepare the formulation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water for injection to achieve the desired final concentration. The volume should not exceed 10 mL/kg body weight[16].
-
Use a vortex mixer or sonicator to ensure complete dissolution. The solution should be clear and free of visible particles.
-
-
Animal Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body[17].
-
-
Gavage Needle Insertion:
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the gemifloxacin solution[1].
-
-
Post-administration Monitoring:
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea[1].
-
-
Protocol 2: Preparation and Administration of this compound via Intravenous Injection in Rats (Tail Vein)
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Weighing scale
-
Vortex mixer
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
-
70% ethanol
-
-
Procedure:
-
Prepare the formulation:
-
Prepare a sterile solution of this compound in saline at the desired concentration. Ensure the solution is clear and particle-free. The pH should be close to neutral to minimize vein irritation[11].
-
-
Animal Preparation:
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
-
Intravenous Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle[19].
-
A "flash" of blood in the hub of the needle may indicate successful cannulation.
-
Slowly inject the calculated volume of the gemifloxacin solution. The maximum bolus injection volume is typically 5 ml/kg[11].
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
-
Mandatory Visualizations
In Vivo Experimental Workflow for this compound Studies.
Mechanism of Action of this compound in Bacteria.
Troubleshooting Logic for Inconsistent Efficacy Results.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory activities of gemifloxacin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of Gemifloxacin at the Target Site in Healthy Volunteers after a Single Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Review of the Pharmacokinetics, Pharmacodynamics, and Safety Data of Antibiotics in Avian Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. washcoll.edu [washcoll.edu]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Short-course therapy of gemifloxacin effective against pneumococcal pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gemifloxacin use in the treatment of acute bacterial exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Gemifloxacin Mesylate
Welcome to the technical support center for the HPLC analysis of Gemifloxacin Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is often an indication of undesirable secondary interactions between the analyte and the stationary phase or other system issues.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered significant tailing.[3]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound, a fluoroquinolone antibiotic, possesses basic functional groups (amine groups) and a carboxylic acid group, with pKa values of approximately 6.4 (carboxylic acid) and 9.0 (amine).[4] In typical reversed-phase HPLC with silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface can be deprotonated and negatively charged, especially at mid-range pH.[5][6] The positively charged (protonated) basic groups of Gemifloxacin can then undergo secondary ionic interactions with these ionized silanols, leading to peak tailing.[2][6] Additionally, as a fluoroquinolone, Gemifloxacin has the potential to chelate with metal ions, which can be another contributing factor to poor peak shape if metal contaminants are present in the HPLC system or column packing material.[7][8][9]
Q3: I am observing peak tailing for my this compound peak. What are the most common causes?
A3: The most common causes of peak tailing for a basic compound like this compound in reversed-phase HPLC are:
-
Secondary Silanol Interactions: Unwanted interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[2][6]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimal for keeping the analyte and silanol groups in a single, desired protonation state.[5][10]
-
Column Issues: A contaminated or old column, or a void at the column inlet.[3][10]
-
Sample Overload: Injecting too much sample mass or volume.[3][10]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[3][11]
-
Extra-column Volume: Excessive tubing length or diameter, or poorly made connections leading to dead volume.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate Your Current HPLC Method
Before making changes, compare your current method parameters to established methods for this compound. Below is a summary of typical conditions reported in the literature.
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] | Method 4 (UPLC)[15] |
| Column | C18 | ODS C18 (250 x 4.6 mm, 5 µm) | BDS Hypersil C18 (250 x 4.6 mm, 3.5 µm) | AcclaimTM RSLC 120 C18 (100 x 2.1 mm, 2.2 µm) |
| Mobile Phase | Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (25:75 v/v) | Acetonitrile: KH2PO4 Buffer (pH 6.8) (20:80 v/v) | Acetonitrile: Phosphate Buffer (pH 5.8) (60:40 v/v) | Acetonitrile: 25mM Phosphate Buffer (pH 3.0) (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.2 mL/min | 0.5 mL/min |
| Detection Wavelength | 275 nm | 265 nm | 246 nm | 276 nm |
| Temperature | Ambient | Not Specified | Not Specified | 30°C |
Step 2: Systematic Troubleshooting Workflow
If your peak tailing issue persists, follow the workflow below. The diagram illustrates the logical progression for troubleshooting.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Actions
1. Mobile Phase Optimization
-
Issue: Incorrect mobile phase pH can lead to secondary interactions. At a pH above ~3.5, residual silanols on the silica surface begin to deprotonate and become negatively charged, attracting the positively charged Gemifloxacin.[6][11]
-
Solution: Adjust the mobile phase pH to between 2.5 and 3.5.[10][12] This ensures that most silanol groups are protonated (neutral), minimizing secondary ionic interactions.[16]
-
Experimental Protocol:
-
Prepare the aqueous component of the mobile phase (e.g., 20-25 mM potassium phosphate or ammonium formate).
-
Use a calibrated pH meter to adjust the pH of the aqueous buffer to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Mix the filtered buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.[12][13]
-
Ensure the buffer is soluble in the final mobile phase composition to avoid precipitation.[10]
-
Table 2: Effect of Mobile Phase pH on Peak Tailing for Basic Compounds
| Mobile Phase pH | Silanol Group State (Si-OH) | Gemifloxacin Amine Group State | Interaction Potential | Expected Peak Shape |
| < 3.0 | Mostly Protonated (Neutral) | Protonated (Positively Charged) | Low | Symmetrical |
| 3.0 - 7.0 | Increasingly Deprotonated (Negative) | Protonated (Positively Charged) | High | Tailing |
| > 7.0 | Mostly Deprotonated (Negative) | Protonated (Positively Charged) | Very High | Severe Tailing |
2. Column Health and Selection
-
Issue: Peak tailing can be caused by a contaminated or degraded column, or by using a column with a high level of active silanols (older, Type A silica).[16][17]
-
Solutions:
-
Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] If the column is still performing poorly, consider back-flushing (if permitted by the manufacturer).[10]
-
Use a guard column: A guard column protects the analytical column from strongly retained impurities in the sample, extending its lifetime.[10]
-
Select an appropriate column: Use a modern, high-purity silica (Type B) column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them less active.[5][18]
-
3. Sample Preparation and Injection
-
Issue: Injecting too much sample (mass overload) or a large volume of a strong solvent (volume overload) can cause peak distortion, including tailing.[3][10]
-
Solutions:
-
Reduce sample concentration: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[10]
-
Reduce injection volume: Inject a smaller volume of your sample.[3]
-
Match sample solvent to mobile phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, ensure the injection volume is small.[3][11]
-
-
Experimental Protocol for Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample powder.
-
Dissolve and dilute the material in the mobile phase to the desired concentration (e.g., within the linear range of 1-150 µg/mL, depending on the specific method).[12][13]
-
For tablet formulations, sonication may be required to ensure complete dissolution.[15]
-
Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.[15]
-
4. Instrument and System Checks
-
Issue: "Dead volume" or "extra-column volume" in the system can cause band broadening and peak tailing. This can arise from poorly connected fittings or using tubing with an unnecessarily large internal diameter.[10][11]
-
Solutions:
-
Check all fittings: Ensure that all tubing connections between the injector, column, and detector are secure and that the ferrule is seated correctly.
-
Minimize tubing length and diameter: Use tubing with a small internal diameter (e.g., 0.005 inches or ~0.12 mm) and keep the length to a minimum.[5]
-
5. Advanced Troubleshooting: Metal Chelation
-
Issue: If the above steps do not resolve the issue, consider the possibility of metal chelation. Gemifloxacin can form complexes with metal ions.[9][19] If there are trace metal impurities on the silica surface of the column, this can provide an additional secondary retention mechanism, leading to peak tailing.[7]
-
Solution: Adding a competitive chelating agent to the mobile phase, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), can sometimes mitigate this effect. However, this is a less common solution and should be considered after other potential causes have been eliminated. Compatibility with your detector (especially mass spectrometers) must also be considered.
By systematically working through these FAQs and the troubleshooting guide, you can effectively diagnose and resolve issues with peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable data.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. support.waters.com [support.waters.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Gemifloxacin Mesylate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS quantification of Gemifloxacin Mesylate.
Troubleshooting Guide
Q1: I am observing significant ion suppression for Gemifloxacin in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression in the analysis of Gemifloxacin from plasma is a common issue primarily caused by co-eluting endogenous matrix components, such as phospholipids.[1][2] These compounds can interfere with the ionization of Gemifloxacin in the mass spectrometer's ion source, leading to a decreased signal intensity.[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[2][5]
-
Protein Precipitation (PPT): While a simple and fast technique, PPT with acetonitrile may not be sufficient to remove all phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract compared to PPT. Experiment with different organic solvents to optimize the extraction of Gemifloxacin while minimizing the co-extraction of interfering substances.[6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup and can significantly reduce matrix effects.[6] Consider using a reversed-phase or mixed-mode SPE cartridge.
-
-
Chromatographic Separation: Ensure that Gemifloxacin is chromatographically separated from the region where most matrix components elute (typically the early part of the chromatogram).[1]
-
Adjust the gradient profile of your mobile phase to increase the retention of Gemifloxacin.
-
Consider using a column with a different stationary phase chemistry.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[7][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification. If a SIL-IS for Gemifloxacin is unavailable, a structural analog like Moxifloxacin or Ciprofloxacin can be used, but with careful validation.[9][10]
Q2: My Gemifloxacin peak is showing significant tailing. What could be the cause and how do I fix it?
A2: Peak tailing can be caused by several factors related to the chromatography and sample matrix.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Gemifloxacin. For basic compounds like Gemifloxacin, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.[9]
-
Column Contamination: Residual matrix components can accumulate on the column, leading to active sites that cause peak tailing.
-
Implement a robust column washing step after each run.
-
Use a guard column to protect your analytical column.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Consider using a column with end-capping to minimize silanol interactions.
-
Add a small amount of a competing base to the mobile phase.
-
Q3: I am experiencing carryover of Gemifloxacin between injections. What are the best practices to prevent this?
A3: Carryover can lead to inaccurate quantification of subsequent samples.
Troubleshooting Steps:
-
Injector Cleaning: Ensure your autosampler's injection needle and port are being adequately washed between injections. Use a strong solvent mixture for the wash steps.
-
Column Wash: Implement a high-organic wash at the end of your gradient to elute any strongly retained compounds.
-
Check for Adsorption: Gemifloxacin may be adsorbing to surfaces in your LC system. Consider using PEEK tubing and fittings.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how is it quantified?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[11] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal).[4] The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[11][12]
-
Matrix Factor (MF) = (Peak Response in the presence of matrix) / (Peak Response in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q2: What is the best internal standard to use for Gemifloxacin quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of Gemifloxacin.[7][8] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior, such as Moxifloxacin or Ciprofloxacin, can be used.[9][10] However, it is crucial to validate that the analog effectively compensates for matrix effects.
Q3: How can I evaluate the presence of matrix effects during method development?
A3: The post-column infusion technique is a valuable qualitative tool to identify regions in the chromatogram where matrix effects occur.[12] This involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract. Any deviation from the stable baseline signal indicates ion suppression or enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Gemifloxacin Quantification in Human Plasma
| Parameter | Protein Precipitation (PPT) with Acetonitrile | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (Matrix Factor) | 0.75 - 0.85 (Ion Suppression) | 0.90 - 1.05 | 0.95 - 1.10 |
| Recovery (%) | > 90% | 75 - 85% | 85 - 95% |
| Process Efficiency (%) | ~85% | ~70% | ~80% |
| Analysis Time | ~15 min | ~30 min | ~45 min |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Moderate | High |
Note: The values in this table are representative and can vary depending on the specific experimental conditions. The data is synthesized from general principles of bioanalytical sample preparation and findings in related literature.[6][13]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Gemifloxacin and the internal standard (IS) into the mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your chosen sample preparation method. Spike Gemifloxacin and the IS into the final extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike Gemifloxacin and the IS into blank plasma before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = [(Mean peak area of Set C) / (Mean peak area of Set A)] * 100
-
Protocol 2: LC-MS/MS Method for Gemifloxacin Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Moxifloxacin).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
-
LC Conditions:
-
Column: C18 column (e.g., Gemini C18, 50 x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Gemifloxacin, followed by a high organic wash.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
Visualizations
Caption: Workflow for Gemifloxacin quantification in plasma.
Caption: Logical steps for troubleshooting ion suppression.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Determination of gemifloxacin in different tissues of rat after oral dosing of this compound by LC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [open.bu.edu]
Investigating mechanisms of acquired resistance to Gemifloxacin Mesylate in laboratory strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Gemifloxacin Mesylate in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: The primary mechanisms of acquired resistance to Gemifloxacin, a fluoroquinolone antibiotic, are target site mutations and increased efflux pump activity. Gemifloxacin targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), can reduce the binding affinity of the drug to its targets, leading to resistance.[2][4] Additionally, bacteria can develop resistance by overexpressing efflux pumps that actively transport Gemifloxacin out of the cell, preventing it from reaching its intracellular targets.[5][6]
Q2: Which genes are most commonly associated with Gemifloxacin resistance?
A2: Mutations associated with Gemifloxacin resistance are most frequently found in the following genes:
-
gyrA and gyrB : These genes encode the A and B subunits of DNA gyrase, respectively.[7][8]
-
parC and parE : These genes encode the C and E subunits of topoisomerase IV, respectively.[7][8]
Dual mutations in both gyrase and topoisomerase IV genes are often associated with higher levels of resistance.[1]
Q3: How does Gemifloxacin's dual-targeting mechanism affect resistance development?
A3: Gemifloxacin is known to have a dual-targeting mechanism, meaning it can effectively inhibit both DNA gyrase and topoisomerase IV.[1][7] This property can lead to a lower frequency of resistance development compared to fluoroquinolones that primarily target only one of the two enzymes.[1] For resistance to emerge, mutations in both targets are often necessary to achieve a significant increase in the Minimum Inhibitory Concentration (MIC).[1][7]
Q4: What is the role of efflux pumps in Gemifloxacin resistance?
A4: Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics like Gemifloxacin, from the bacterial cell.[9][10] Overexpression of these pumps can reduce the intracellular concentration of Gemifloxacin to sub-inhibitory levels, contributing to resistance.[6] In some cases, efflux-mediated resistance can be an initial step, facilitating the subsequent selection of higher-level resistance through target site mutations.[6]
Troubleshooting Guides
Experiment: Minimum Inhibitory Concentration (MIC) Determination
Problem 1: Inconsistent or non-reproducible MIC values.
-
Possible Cause: Inoculum size variability.
-
Troubleshooting Tip: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Verify the inoculum concentration through viable cell counts (colony-forming units per milliliter).
-
-
Possible Cause: Improper preparation of antibiotic dilutions.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Contamination of media or bacterial culture.
-
Troubleshooting Tip: Use aseptic techniques throughout the procedure. Include a negative control (broth without bacteria) and a positive control (bacteria in antibiotic-free broth) to check for sterility and proper bacterial growth, respectively.
-
Problem 2: No bacterial growth, even in the positive control.
-
Possible Cause: Inviable bacterial culture.
-
Troubleshooting Tip: Use a fresh, actively growing bacterial culture. Before starting the MIC assay, streak the culture on an appropriate agar plate and incubate to confirm viability.
-
-
Possible Cause: Issues with the growth medium.
-
Troubleshooting Tip: Ensure the correct type of broth (e.g., Mueller-Hinton Broth) is used and that it is prepared according to the manufacturer's instructions. Check the pH of the medium.
-
Experiment: Selection of Gemifloxacin-Resistant Mutants
Problem 1: Failure to obtain resistant colonies on selective agar plates.
-
Possible Cause: Antibiotic concentration is too high.
-
Troubleshooting Tip: Use a range of Gemifloxacin concentrations for selection, typically starting from the MIC and increasing in multiples (e.g., 2x, 4x, 8x MIC). This increases the probability of selecting for mutants with varying levels of resistance.
-
-
Possible Cause: Insufficient number of bacteria plated.
-
Troubleshooting Tip: Plate a high density of bacterial cells (e.g., 10⁸ to 10¹⁰ CFU) to increase the chances of selecting for rare spontaneous mutations.
-
-
Possible Cause: The mutation frequency is extremely low.
-
Troubleshooting Tip: Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the mutation rate before plating on selective media. However, be aware that this may introduce multiple mutations.
-
Problem 2: Selected colonies are not truly resistant upon re-testing.
-
Possible Cause: Phenotypic adaptation rather than genetic mutation.
-
Troubleshooting Tip: Subculture the selected colonies on non-selective agar for several passages before re-testing their MIC. This will help to distinguish between stable genetic resistance and temporary phenotypic adaptation.
-
-
Possible Cause: Hetero-resistance within the colony.
-
Troubleshooting Tip: Streak-purify the selected colony to obtain a single, isolated colony for subsequent analysis.
-
Experiment: Investigation of Efflux Pump Activity
Problem 1: No significant difference in MIC with and without an efflux pump inhibitor (EPI).
-
Possible Cause: The resistance mechanism is not primarily due to efflux.
-
Troubleshooting Tip: The primary resistance mechanism may be target site mutations. Proceed with sequencing the gyrA, gyrB, parC, and parE genes.
-
-
Possible Cause: The EPI used is not effective against the specific efflux pump(s) in the bacterial strain.
-
Troubleshooting Tip: Test a panel of different EPIs with known broad-spectrum activity (e.g., reserpine, CCCP).
-
-
Possible Cause: The concentration of the EPI is not optimal.
-
Troubleshooting Tip: Determine the MIC of the EPI alone to ensure it is not toxic to the bacteria at the concentration used in the synergy assay. Perform a checkerboard assay with varying concentrations of both Gemifloxacin and the EPI to find the optimal synergistic concentrations.
-
Quantitative Data Summary
Table 1: Example MIC Values of Gemifloxacin against Streptococcus pneumoniae Strains with Different Resistance Mechanisms.
| Strain | Genotype / Phenotype | Gemifloxacin MIC (µg/mL) | Reference |
| Wild-Type | No known resistance mutations | 0.03 - 0.06 | [5][7] |
| Efflux Mutant | Overexpression of efflux pump | 0.12 | [11] |
| parC Mutant | Single mutation in parC | 0.12 - 0.25 | [7] |
| gyrA Mutant | Single mutation in gyrA | 0.25 | [7] |
| parC + gyrA Mutant | Double mutation | 0.5 - 1.0 | [7][11] |
| parC + gyrA + parE Mutant | Triple mutation | 1.0 | [11] |
Table 2: Frequency of Selection of Gemifloxacin-Resistant Staphylococcus aureus Mutants.
| Selection Concentration | Frequency of Resistance | Reference |
| 1x MIC | 1.5 × 10⁻⁵ to 2.4 × 10⁻⁵ | [1] |
| 2x MIC | 7.4 × 10⁻¹¹ to 1.1 × 10⁻¹⁰ | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Pick several morphologically similar colonies from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Gemifloxacin Dilutions: a. Perform a two-fold serial dilution of the Gemifloxacin stock solution in MHB across the wells of the 96-well plate. b. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control well (100 µL of inoculated MHB without antibiotic) and a negative control well (100 µL of uninoculated MHB).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is the lowest concentration of Gemifloxacin that completely inhibits visible growth of the organism.
Selection of Gemifloxacin-Resistant Mutants
Materials:
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
This compound
-
Spectrophotometer
-
Sterile saline
Procedure:
-
Prepare Selective Plates: a. Prepare MHA plates containing various concentrations of Gemifloxacin (e.g., 1x, 2x, 4x, and 8x the MIC of the parental strain).
-
Prepare Inoculum: a. Grow the bacterial strain to the late logarithmic or early stationary phase in antibiotic-free broth. b. Concentrate the cells by centrifugation and resuspend the pellet in a small volume of sterile saline to achieve a high cell density (e.g., 10⁹ - 10¹⁰ CFU/mL).
-
Plating: a. Spread a defined volume (e.g., 100 µL) of the concentrated bacterial suspension onto the Gemifloxacin-containing MHA plates. b. Also, plate serial dilutions of the culture on antibiotic-free MHA plates to determine the total viable count.
-
Incubation: a. Incubate the plates at 35-37°C for 24-48 hours, or longer if the organism is slow-growing.
-
Calculate Mutation Frequency: a. Count the number of colonies that grow on the antibiotic-containing plates. b. Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Confirm Resistance: a. Pick individual resistant colonies and streak-purify them on antibiotic-free MHA. b. Determine the MIC of the purified isolates to confirm the resistant phenotype.
Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
Materials:
-
Genomic DNA extracted from the bacterial isolate
-
PCR primers for gyrA, gyrB, parC, and parE QRDRs
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
PCR Amplification: a. Set up PCR reactions for each target gene (gyrA, gyrB, parC, parE) using primers that flank the QRDR. b. Perform PCR using standard cycling conditions, with an annealing temperature optimized for the specific primers.
-
Verification of PCR Products: a. Run a portion of the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
-
DNA Sequencing: a. Purify the remaining PCR products to remove primers and dNTPs. b. Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: a. Align the obtained sequences with the wild-type reference sequence for the respective gene. b. Identify any nucleotide changes that result in amino acid substitutions within the QRDR.
Visualizations
Caption: Mechanisms of acquired resistance to Gemifloxacin.
Caption: Experimental workflow for investigating Gemifloxacin resistance.
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and overcoming the pitfalls and biases of next-generation sequencing (NGS) methods for use in the routine clinical microbiological diagnostic laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.fgv.br [repositorio.fgv.br]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Ten common issues with reference sequence databases and how to mitigate them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biol.wwu.edu [biol.wwu.edu]
- 11. academic.oup.com [academic.oup.com]
Gemifloxacin Mesylate Oral Bioavailability Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of Gem-ifloxacin Mesylate, with a focus on improving its oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Gemifloxacin Mesylate and what are the key factors limiting it?
A1: The absolute oral bioavailability of this compound is approximately 71%.[1] While this is relatively high, formulation-related factors can lead to suboptimal in vivo performance. Key limiting factors can include:
-
pH-dependent solubility: this compound's solubility is pH-dependent, which can affect its dissolution and absorption as it transits through the gastrointestinal tract.
-
Dissolution rate: The rate at which the drug dissolves from the dosage form can be a rate-limiting step for absorption.
-
Excipient interactions: Incompatible excipients can negatively impact the stability and release of the drug.[2]
-
Manufacturing process: The method of granulation and compression can influence tablet hardness and disintegration, thereby affecting dissolution.[3]
Q2: My this compound tablets are showing slow and incomplete dissolution. What are the potential causes and how can I troubleshoot this?
A2: Slow and incomplete dissolution is a common issue. Consider the following troubleshooting steps:
-
Review your formulation:
-
Disintegrant level: Inadequate amounts of a superdisintegrant like crospovidone can lead to slow tablet breakup.[4]
-
Binder selection and concentration: The type and amount of binder (e.g., povidone) can overly densify the granules, hindering dissolution. A high binder concentration can lead to harder tablets that disintegrate slowly.[3]
-
Lubricant level: Excessive levels of hydrophobic lubricants like magnesium stearate can form a film around the drug particles, impeding wetting and dissolution.
-
-
Evaluate the manufacturing process:
-
Over-granulation: Excessive wet granulation can result in hard, dense granules that are slow to disintegrate.
-
High compression force: Compressing tablets at excessively high pressures can lead to low porosity and slow water penetration.
-
-
Assess the dissolution method:
-
Inappropriate medium: Ensure the pH and composition of the dissolution medium are appropriate. For this compound, a common medium is 0.01M HCl (pH 2.0).[5][6] However, exploring other media, such as phosphate buffer at pH 6.0, may be beneficial.[7][8]
-
Inadequate agitation: Verify that the paddle speed (e.g., 50 rpm) is appropriate for the dosage form.[5][6]
-
Q3: I am observing high variability in the dissolution profiles between different batches of my this compound tablets. What could be the reason?
A3: High inter-batch variability in dissolution can stem from inconsistencies in both the raw materials and the manufacturing process.
-
Raw material properties: Variations in the particle size distribution, crystal form (polymorphism), or moisture content of the this compound API or excipients can significantly impact dissolution.
-
Manufacturing process parameters: Inconsistent granulation times, drying temperatures, compression forces, or mixing efficiencies can lead to batch-to-batch differences in tablet properties and, consequently, dissolution behavior.
Q4: Can co-administration with food affect the bioavailability of this compound?
A4: Studies have shown that the effect of food on the bioavailability of this compound is not clinically significant.[9][10] Administration with a high-fat meal may cause a slight delay in Tmax and a minor reduction in Cmax and AUC, but these changes are generally not considered to necessitate dose adjustments or administration with regard to meals.[9][10]
Section 2: Troubleshooting Guides
Guide 1: Low Oral Bioavailability in Preclinical Animal Studies
Problem: Your this compound formulation shows poor oral bioavailability in animal models despite acceptable in vitro dissolution.
| Potential Cause | Troubleshooting Action |
| Poor in vivo-in vitro correlation (IVIVC) | The dissolution method may not be predictive of in vivo performance. Develop a dissolution method that better mimics the gastrointestinal environment, potentially using biorelevant media (e.g., FaSSIF, FeSSIF). Aim to establish a Level A IVIVC.[7] |
| Pre-systemic metabolism (first-pass effect) | While Gemifloxacin has limited metabolism, consider if any excipients in your formulation could be inducing metabolic enzymes. Review excipient selection and literature for potential interactions. |
| P-glycoprotein (P-gp) efflux | If the drug is a substrate for efflux transporters like P-gp, its absorption could be limited. Consider incorporating a P-gp inhibitor in the formulation for preclinical studies to investigate this possibility. |
| Gastrointestinal transit time | If the drug has a narrow absorption window, rapid transit through the upper GI tract could limit absorption. Consider developing a gastro-retentive drug delivery system (GRDDS). |
Guide 2: Physical Instability of Amorphous Solid Dispersion (ASD)
Problem: The amorphous form of this compound in your solid dispersion is recrystallizing upon storage.
| Potential Cause | Troubleshooting Action |
| Inappropriate polymer selection | The chosen polymer may not have sufficient miscibility with the drug or a high enough glass transition temperature (Tg) to stabilize the amorphous form. Screen a variety of polymers with different properties. |
| Low drug-polymer interaction | Strong interactions (e.g., hydrogen bonding) between the drug and polymer are crucial for stability. Use analytical techniques like FTIR and DSC to assess these interactions. |
| Hygroscopicity | Moisture can act as a plasticizer, lowering the Tg of the system and promoting recrystallization. Store the ASD in low humidity conditions and consider using less hygroscopic polymers or incorporating a moisture scavenger in the final dosage form. |
| High drug loading | Exceeding the solubility of the drug in the polymer can lead to phase separation and crystallization. Determine the drug-polymer solubility and formulate below this limit. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H20FN5O4 · CH4O3S | [1] |
| Molecular Weight | 485.49 g/mol | [1] |
| pKa | 6.4 (COOH), 9.0 (NH2) | [1] |
| Solubility (at 37°C) | Freely soluble at neutral pH (350 µg/mL at pH 7.0) | [1] |
| LogP | 2.3 | [1] |
Table 2: Comparative Pharmacokinetic Parameters of Gemifloxacin Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| 320 mg Oral Tablet (Fasted) | 1.61 ± 0.51 | 0.5 - 2.0 | 9.93 ± 3.07 | ~71% | [1] |
| 320 mg Oral Tablet (Fed) | Reduced by ~12% | Delayed by ~0.75 h | Reduced by ~3% | Not significantly affected | [9][10] |
| 200 mg Intravenous | 2.90 ± 1.65 | 0.9 (median) | 9.26 ± 4.07 | 100% (by definition) | [11] |
Table 3: Common Excipients for this compound Tablet Formulations
| Excipient Class | Example | Function | Potential Issues |
| Diluent | Microcrystalline Cellulose | Filler, binder | Can affect tablet hardness and disintegration. |
| Disintegrant | Crospovidone | Promotes tablet breakup | Inadequate levels lead to slow disintegration. |
| Binder | Povidone | Granule formation | High concentrations can lead to hard tablets and slow dissolution.[3] |
| Lubricant | Magnesium Stearate | Reduces friction during tablet ejection | Hydrophobic nature can impede wetting and dissolution if used in excess. |
| Glidant | Colloidal Silicon Dioxide | Improves powder flow | - |
| Coating Agent | HPMC, Polyethylene Glycol, Titanium Dioxide | Film coating, aesthetics | Coating thickness can impact dissolution. |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVP VA64, Soluplus®) and a common solvent system (e.g., methanol, acetone, or a mixture) in which both this compound and the polymer are soluble.
-
Solution Preparation: Prepare a solution by dissolving this compound and the chosen polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer. These parameters will need to be optimized to ensure efficient drying and formation of a stable amorphous product.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
-
-
Secondary Drying: Collect the product and subject it to secondary drying under vacuum at an elevated temperature (below the glass transition temperature) to remove any residual solvent.
-
Characterization:
-
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion. Differential Scanning Calorimetry (DSC) should be used to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., 0.01N HCl or phosphate buffer) to assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: Development of an In Vitro-In Vivo Correlation (IVIVC)
-
Formulation Development: Develop at least two to three formulations of this compound with different release rates (e.g., fast, medium, slow).
-
In Vitro Dissolution Testing:
-
Select a dissolution test method (apparatus, medium, agitation speed) that is discriminatory for the different formulations.
-
Perform dissolution profiling for all formulations, collecting samples at multiple time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
-
In Vivo Bioavailability Study:
-
Conduct a single-dose, crossover bioavailability study in healthy human volunteers.
-
Administer each formulation to the subjects and collect blood samples at predetermined time intervals.
-
Analyze the plasma samples for Gemifloxacin concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.
-
Deconvolute the in vivo plasma concentration-time data to obtain the fraction of drug absorbed over time.
-
-
Correlation:
-
Plot the in vitro dissolution data against the in vivo absorption data.
-
Establish a mathematical model that describes the relationship between the in vitro and in vivo data. A point-to-point (Level A) correlation is the most desirable.[7]
-
Section 5: Mandatory Visualizations
Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.
Caption: Troubleshooting Decision Tree for Dissolution Issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102949369B - Preparation method of this compound medicinal composition - Google Patents [patents.google.com]
- 4. efda.gov.et [efda.gov.et]
- 5. scispace.com [scispace.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. This compound (GFM): dissolution test based on in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of food on the bioavailability of oral gemifloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence evaluation of 320 mg gemifloxacin tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gemifloxacin Mesylate Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Gemifloxacin Mesylate from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, sensitivity, throughput, and available equipment.
Q2: How should plasma samples containing this compound be stored to ensure stability?
A2: For long-term storage, plasma samples should be kept at -20°C or lower. Studies have shown that Gemifloxacin is stable in plasma for at least three months when stored at -20°C and can withstand multiple freeze-thaw cycles.[1][2][3][4] For short-term benchtop stability, samples are generally stable for up to 12 hours at room temperature.[4]
Q3: What are the key considerations when selecting an internal standard (IS) for this compound analysis?
A3: An ideal internal standard should be a structural analog of Gemifloxacin and have similar extraction and chromatographic properties. Moxifloxacin and Chloramphenicol have been successfully used as internal standards in several validated methods.[1][5][6][7] The IS should not interfere with the analyte or endogenous plasma components.
Q4: What is the importance of pH during the extraction of this compound?
A4: The pH of the sample and extraction solvents is a critical parameter that influences the ionization state of Gemifloxacin, which in turn affects its solubility and partitioning behavior. For instance, in LLE, adjusting the pH can optimize the extraction of the drug into the organic phase. Similarly, for SPE, pH can be crucial for the retention and elution of the analyte from the sorbent.[8][9][10][11]
Troubleshooting Guides
Protein Precipitation (PPT)
Protein precipitation is a fast and simple method for sample clean-up. However, it can be prone to issues related to incomplete protein removal and significant matrix effects.
Q: I am experiencing low recovery of Gemifloxacin after protein precipitation. What could be the cause and how can I improve it?
A: Low recovery in PPT can stem from several factors:
-
Co-precipitation of the analyte: Gemifloxacin might be entrapped within the precipitated protein pellet.
-
Troubleshooting:
-
Optimize the precipitating solvent-to-plasma ratio: A common starting point is a 3:1 ratio of organic solvent to plasma.[10] Insufficient solvent may lead to incomplete precipitation, while an excessive amount can sometimes decrease analyte recovery.
-
Vortexing and Incubation: Ensure thorough vortexing to break up protein-drug complexes and allow for a sufficient incubation period (e.g., 5-10 minutes) on ice or at a low temperature to promote complete precipitation.[4]
-
Choice of Precipitating Solvent: Acetonitrile is a widely used and effective precipitating agent for Gemifloxacin.[1][2][5] Methanol can also be used, but acetonitrile is often more efficient at removing proteins.[12]
-
-
-
Analyte Adsorption: The analyte may adsorb to the walls of the collection tubes.
-
Troubleshooting:
-
Use low-retention polypropylene tubes.
-
Ensure the final extract is transferred promptly for analysis.
-
-
Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis after PPT. How can I mitigate this?
A: Matrix effects are a common challenge with PPT due to the relatively low level of sample clean-up.
-
Troubleshooting:
-
Dilution of the Supernatant: Diluting the supernatant after precipitation can reduce the concentration of interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Gemifloxacin from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.[13][14]
-
Use a More Robust Ionization Source: If available, consider using an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects than electrospray ionization (ESI).[15]
-
Alternative Extraction Method: If matrix effects remain problematic, consider switching to a more rigorous clean-up technique like LLE or SPE.
-
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT but requires careful optimization of solvents and pH.
Q: My recovery of Gemifloxacin is inconsistent with LLE. What are the likely causes?
A: Inconsistent recovery in LLE can be due to several factors related to the partitioning of the analyte between the aqueous and organic phases.
-
Troubleshooting:
-
pH of the Aqueous Phase: The pH of the plasma sample should be optimized to ensure Gemifloxacin is in its non-ionized form, which is more soluble in the organic extraction solvent. Experiment with buffering the plasma sample to a specific pH.[9]
-
Choice of Extraction Solvent: The polarity of the organic solvent is crucial. Chloroform, often in combination with an acid like acetic acid, has been used for Gemifloxacin extraction. Other solvents like ethyl acetate or methyl tert-butyl ether (MTBE) could also be tested.
-
Extraction Volume and Repetition: Ensure an adequate volume of the organic solvent is used. Performing the extraction two or three times with smaller volumes of fresh solvent can be more efficient than a single extraction with a large volume.
-
Vortexing and Centrifugation: Ensure vigorous and consistent vortexing to maximize the interaction between the two phases. Proper centrifugation is necessary to achieve a clean separation of the layers.
-
Q: I am having trouble with emulsion formation during LLE. How can I prevent or break the emulsion?
A: Emulsions are a common problem in LLE, especially with plasma samples, and can lead to poor recovery and reproducibility.[16]
-
Troubleshooting:
-
Gentle Mixing: Instead of vigorous vortexing, try gentle inversion or rocking of the sample tube.
-
Addition of Salt: Adding a small amount of a salt like sodium chloride to the aqueous phase can help to break the emulsion by increasing the ionic strength.[5]
-
Centrifugation at Higher Speed or for a Longer Duration: This can help to compact the emulsion layer.
-
Filtration: Passing the mixture through a glass wool plug can sometimes break the emulsion.[16]
-
Change the Organic Solvent: Some solvents are more prone to forming emulsions than others.
-
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is amenable to automation, but method development can be more complex.
Q: I am experiencing low recovery of Gemifloxacin with my SPE method. What should I check?
A: Low recovery in SPE can be due to issues with any of the four main steps: conditioning, loading, washing, or elution.
-
Troubleshooting:
-
Sorbent Selection: The choice of sorbent is critical. For Gemifloxacin, a C18 (octadecyl) or a mixed-mode cation exchange (MCX) sorbent could be effective.[17][18][19]
-
Conditioning: Ensure the sorbent is properly conditioned and equilibrated with the appropriate solvents as recommended by the manufacturer. Inadequate conditioning can lead to poor retention.
-
Sample Loading: The pH of the sample loaded onto the cartridge is important for retention. For a C18 sorbent, you may need to adjust the pH to ensure Gemifloxacin is in a less polar form. The flow rate during loading should also be slow and consistent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. If you suspect analyte loss during this step, analyze the wash eluate.
-
Elution Step: The elution solvent must be strong enough to desorb Gemifloxacin from the sorbent. Ensure the pH of the elution solvent is optimized to ionize the analyte, which can facilitate its release from a reversed-phase sorbent. The volume of the elution solvent should also be sufficient.
-
Q: My final extract after SPE is still showing significant matrix effects. What can I do?
A: While SPE provides a high degree of clean-up, matrix effects can still occur.
-
Troubleshooting:
-
Optimize the Wash Step: Use a more rigorous washing protocol. This could involve using a sequence of different wash solvents with varying polarities and pH.
-
Change the Sorbent: A different sorbent chemistry, such as a polymeric or ion-exchange sorbent, might provide better selectivity and removal of interfering compounds.[20]
-
Post-Elution Clean-up: In some cases, a post-elution LLE step might be necessary for highly sensitive assays.
-
Chromatographic Optimization: As with other extraction methods, optimizing the LC conditions is crucial to separate the analyte from any remaining matrix components.[13]
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Plasma
| Extraction Method | Precipitating/Extraction Solvent | Recovery (%) | LLOQ (µg/mL) | Linearity Range (µg/mL) | Reference |
| Protein Precipitation | Acetonitrile | Not explicitly stated | 0.003 | 0.003 - 5 | [1][5] |
| Protein Precipitation | Methanol | 87.32 - 89.32 | 0.05 | Not specified | [4] |
| Liquid-Liquid Extraction | Chloroform:Acetic Acid (5.4:0.1, v/v) | 80.06 - 84.88 | Not specified | 0.03 - 0.6 | |
| Solid-Phase Extraction | Magnetic Fe3O4 nanoparticles | Not explicitly stated | 0.5 | 0.5 - 30 | [17][18] |
Experimental Protocols
Detailed Protocol for Protein Precipitation
This protocol is based on a commonly cited method for Gemifloxacin extraction.[1][5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Moxifloxacin or Chloramphenicol).
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
Mandatory Visualization
Caption: Workflow for Gemifloxacin extraction using protein precipitation.
Caption: Troubleshooting logic for low recovery in protein precipitation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in urine and plasma by HPLC-FLD-DAD using pentafluorophenyl core-shell column: Application to drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. MAGNETIC SOLID PHASE EXTRACTION FOR A NEW HPLC METHOD FOR THE DETERMINATION OF GEMIFLOXACIN IN HUMAN PLASMA AND BREAST MILK | Journal of the Chilean Chemical Society [jcchems.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Activity of Gemifloxacin Against Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Gemifloxacin, a potent fluoroquinolone, against other commonly used fluoroquinolones. The data presented is compiled from various scientific studies and is intended to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data in structured tables, details experimental protocols for cited experiments, and includes visualizations to illustrate experimental workflows.
Superior In Vitro Potency, Particularly Against Gram-Positive Pathogens
Gemifloxacin consistently demonstrates superior in vitro activity against a broad spectrum of bacteria, most notably Gram-positive organisms, when compared to other fluoroquinolones such as ciprofloxacin, levofloxacin, and ofloxacin.[1][2][3] Its enhanced potency is particularly evident against key respiratory pathogens, including both susceptible and resistant strains of Streptococcus pneumoniae.[4][5][6]
Against Gram-negative bacteria, Gemifloxacin's activity is generally comparable to that of ciprofloxacin and levofloxacin.[1][3] However, for specific pathogens, variations in potency have been observed.
Quantitative Comparison of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Gemifloxacin and other fluoroquinolones against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity Against Common Respiratory Pathogens
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Gemifloxacin | ≤0.015 - 0.03 | 0.03 - 0.06[7][8] |
| Ciprofloxacin | 1 | 2 | |
| Levofloxacin | 1 | 1 | |
| Moxifloxacin | 0.12 | 0.25 | |
| Ofloxacin | 1 | 2 | |
| Haemophilus influenzae | Gemifloxacin | ≤0.008 - 0.015 | ≤0.008 - 0.03[7][9] |
| Ciprofloxacin | ≤0.015 | ≤0.015 | |
| Levofloxacin | ≤0.015 | 0.03 | |
| Moxifloxacin | ≤0.015 | 0.03 | |
| Ofloxacin | 0.03 | 0.06 | |
| Moraxella catarrhalis | Gemifloxacin | ≤0.008 - 0.015 | 0.015 - 0.03[7][9] |
| Ciprofloxacin | ≤0.015 | 0.03 | |
| Levofloxacin | 0.03 | 0.06 | |
| Moxifloxacin | 0.03 | 0.03 | |
| Ofloxacin | 0.06 | 0.12 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: In Vitro Activity Against Staphylococcus aureus
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Gemifloxacin | 0.015 | 0.03 |
| Ciprofloxacin | 0.25 | >16 | |
| Levofloxacin | 0.25 | >8 | |
| Moxifloxacin | 0.06 | >4 | |
| Ofloxacin | 0.25 | >8 | |
| Methicillin-Resistant S. aureus (MRSA) | Gemifloxacin | 1 | 8 |
| Ciprofloxacin | >16 | >16 | |
| Levofloxacin | >8 | >8 | |
| Moxifloxacin | 4 | >4 | |
| Ofloxacin | >8 | >8 |
Table 3: In Vitro Activity Against Enterobacteriaceae
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Gemifloxacin | ≤0.015 | 0.03 |
| Ciprofloxacin | ≤0.015 | 0.03 | |
| Levofloxacin | ≤0.015 | 0.06 | |
| Ofloxacin | 0.06 | 0.12 | |
| Klebsiella pneumoniae | Gemifloxacin | 0.06 | 0.25 |
| Ciprofloxacin | 0.03 | 0.12 | |
| Levofloxacin | 0.06 | 0.25 | |
| Ofloxacin | 0.12 | 0.5 | |
| Pseudomonas aeruginosa | Gemifloxacin | 2 | 8 |
| Ciprofloxacin | 0.25 | 2 | |
| Levofloxacin | 0.5 | 4 | |
| Ofloxacin | 1 | 8 |
Experimental Protocols
The in vitro activity data presented in this guide were primarily determined using the standardized agar dilution and broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference method for antimicrobial susceptibility testing.[10] The general procedure is as follows:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the appropriate antimicrobial dilutions and poured into petri dishes. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial isolates are cultured overnight and then suspended in a sterile medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[10]
Broth Microdilution Method
The broth microdilution method is another widely used technique for determining MICs and is amenable to automation.[11][12] The general protocol involves:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate containing a suitable broth medium, typically Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method, with the final inoculum concentration in each well being approximately 5 x 10⁵ CFU/mL.[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity or a button of growth at the bottom of the well.[13]
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Generalized workflow for MIC determination via broth microdilution.
References
- 1. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differences between two new quinolones (gemifloxacin and trovafloxacin) and ciprofloxacin in their concentration-dependent killing of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of gemifloxacin and comparator compounds against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of gemifloxacin against recent clinical isolates of bacteria in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative In vitro surveillance study of gemifloxacin activities against 2,632 recent Streptococcus pneumoniae isolates from across Europe, North America, and South America. The Gemifloxacin Surveillance Study Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of gemifloxacin to other fluoroquinolones and non-quinolone agents against Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis in the United States in 1999-2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. goldbio.com [goldbio.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Gemifloxacin vs. Macrolides in Pneumonia: A Head-to-Head Comparison in Preclinical Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against community-acquired pneumonia (CAP), the selection of an appropriate antimicrobial agent is critical. This guide provides a detailed, data-driven comparison of the fluoroquinolone gemifloxacin and macrolide antibiotics, focusing on their performance in preclinical pneumonia models. The following analysis is intended for researchers, scientists, and drug development professionals, offering objective data to inform future research and development.
Gemifloxacin, a dual-targeted fluoroquinolone, has demonstrated potent in vitro activity against a wide array of respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae.[1] Macrolides, such as azithromycin and clarithromycin, have long been a cornerstone of CAP treatment. However, the rise of macrolide-resistant S. pneumoniae strains necessitates a re-evaluation of therapeutic options. This comparison leverages experimental data from in vivo pneumonia models to provide a head-to-head assessment of these two important antibiotic classes.
Experimental Data Summary
The following tables summarize the key quantitative data from comparative studies, highlighting the efficacy of gemifloxacin versus macrolides in reducing bacterial load in the lungs of infected animals.
Table 1: Efficacy of Gemifloxacin vs. Azithromycin in a Rat Respiratory Tract Infection Model with S. pneumoniae
| Treatment Group | Dosage | Mean Log10 CFU/lung Reduction vs. Control | Statistical Significance vs. Azithromycin |
| Gemifloxacin | 30 mg/kg | 3-5 | P < 0.01 |
| Azithromycin | 50 mg/kg | < 3 | - |
| Untreated Control | - | 0 | - |
Data synthesized from a study where gemifloxacin was shown to be significantly more potent than azithromycin.[2]
Table 2: Efficacy of Gemifloxacin vs. Azithromycin in a Rat Respiratory Tract Infection Model with H. influenzae
| Treatment Group | Dosage | Mean Log10 CFU/lung Reduction vs. Control | Statistical Significance vs. Azithromycin |
| Gemifloxacin | 30 mg/kg | Significant reduction | P < 0.01 |
| Azithromycin | 50 mg/kg | Less potent than Gemifloxacin | - |
| Untreated Control | - | 0 | - |
*Specific log reduction values were not provided in the abstract, but gemifloxacin was reported to be significantly more potent.[2]
Table 3: In Vitro Activity of Gemifloxacin Against Macrolide-Resistant S. pneumoniae
| Antibiotic | MIC90 (µg/mL) for Macrolide-Resistant S. pneumoniae |
| Gemifloxacin | 0.03 |
| Azithromycin | >64 |
| Clarithromycin | >16 |
MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data from a large surveillance study.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on published studies of pneumonia models.
Rat Model of Respiratory Tract Infection
This model was utilized to compare the in vivo efficacy of gemifloxacin with other antimicrobial agents, including the macrolide azithromycin.[2]
-
Animal Model: Specific pathogen-free male Sprague-Dawley rats.
-
Infection: Animals were infected intrabronchially with strains of Streptococcus pneumoniae or Haemophilus influenzae.
-
Therapy Initiation: Oral therapy commenced 24 hours after infection.
-
Dosing: Doses were selected to approximate human serum or tissue concentrations. Gemifloxacin was administered at 30 mg/kg, while azithromycin was given at 50 mg/kg.
-
Treatment Duration: Therapy was administered once or twice daily for 3 days.
-
Outcome Measurement: Approximately 17 hours after the final dose, lungs were excised for bacterial enumeration (CFU/lung).
Guinea Pig Pneumonia Model
This model was employed to assess the in vivo bactericidal activity of quinolones against S. pneumoniae strains with varying susceptibility. While the direct comparator was another quinolone, the methodology is relevant for pneumonia research.[4]
-
Animal Model: Hartley guinea pigs.
-
Infection: Animals were infected transtracheally with S. pneumoniae.
-
Therapy Initiation: Treatment was initiated 18 hours post-infection.
-
Dosing: Treatment regimens were designed to mimic human serum pharmacokinetics.
-
Outcome Measurement: Efficacy was determined by the significant difference in the number of viable bacteria in the lungs compared to an untreated control group.
Visualizations
To further elucidate the experimental processes and the mechanism of action of gemifloxacin, the following diagrams are provided.
Caption: Experimental workflow for in vivo pneumonia models.
Caption: Mechanism of action of Gemifloxacin.
Conclusion
The available preclinical data from a rat model of respiratory tract infection indicates that gemifloxacin is more potent than the macrolide azithromycin in reducing bacterial loads of both S. pneumoniae and H. influenzae.[2] This in vivo evidence is strongly supported by in vitro surveillance studies demonstrating the potent activity of gemifloxacin against macrolide-resistant strains of S. pneumoniae.[3] While macrolides remain a valuable therapeutic option for susceptible pathogens, the superior efficacy of gemifloxacin in these preclinical models, particularly against resistant strains, suggests it is a robust candidate for the treatment of bacterial pneumonia. Further head-to-head studies in various pneumonia models are warranted to expand upon these findings.
References
- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo activity of gemifloxacin in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative In Vitro Surveillance Study of Gemifloxacin Activities against 2,632 Recent Streptococcus pneumoniae Isolates from across Europe, North America, and South America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and pharmacodynamics of gemifloxacin versus levofloxacin in guinea pig pneumococcal pneumonia induced by strains with decreased ciprofloxacin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies between Gemifloxacin and other quinolone antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial resistance, the fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections. However, their extensive use has led to the emergence of resistance, necessitating the development of newer agents with improved activity against resistant pathogens. Gemifloxacin, a fluoroquinolone characterized by its dual-targeting mechanism of action, has demonstrated notable potency against many bacteria that have developed resistance to other quinolones. This guide provides a comprehensive comparison of gemifloxacin's performance against other quinolones, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of gemifloxacin has been extensively evaluated against a diverse panel of clinical isolates, including strains with well-defined resistance mechanisms to other quinolone antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of gemifloxacin's potency. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric used for these comparisons.
Table 1: Activity Against Quinolone-Susceptible and -Resistant Streptococcus pneumoniae
| Antibiotic | Quinolone-Susceptible S. pneumoniae MIC90 (µg/mL) | Ciprofloxacin-Resistant S. pneumoniae MIC90 (µg/mL) |
| Gemifloxacin | 0.016 - 0.06 [1] | 0.12 - 0.5 |
| Ciprofloxacin | 1.0 - 2.0[1][2] | ≥ 4.0[3] |
| Levofloxacin | 1.0 - 2.0[1][2] | 4.0 |
| Moxifloxacin | 0.12 - 0.25[2] | 2.0 - 4.0 |
| Ofloxacin | 2.0 - 4.0[1] | 8.0 |
Data compiled from multiple in vitro surveillance studies.[1][2][3][4]
Gemifloxacin consistently demonstrates superior in vitro activity against Streptococcus pneumoniae, including strains that are resistant to ciprofloxacin and other fluoroquinolones.[3][4] Notably, even in strains with high-level ciprofloxacin resistance (MIC ≥ 4 µg/mL), the MIC90 of gemifloxacin remains significantly lower, suggesting it can overcome common resistance mechanisms in this key respiratory pathogen.[3][4]
Table 2: Activity Against Quinolone-Susceptible and -Resistant Neisseria gonorrhoeae
| Antibiotic | Quinolone-Susceptible N. gonorrhoeae MIC90 (µg/mL) | Ciprofloxacin-Resistant N. gonorrhoeae MIC90 (µg/mL) |
| Gemifloxacin | 0.008 [5][6] | 0.12 - 2.0 [5][7][8] |
| Ciprofloxacin | ≤ 0.06 | 1.0 - ≥16.0[5][7] |
| Trovafloxacin | - | 0.25[5][6] |
| Moxifloxacin | - | 0.5[5][6] |
| Grepafloxacin | - | 0.5[5][6] |
Data from studies evaluating clinical isolates of Neisseria gonorrhoeae.[5][6][7][8]
Against Neisseria gonorrhoeae, gemifloxacin shows high potency against susceptible strains and retains significant activity against isolates with resistance to ciprofloxacin.[5][6][7][8] This is particularly relevant given the rising rates of quinolone resistance in this organism. The order of potency against fluoroquinolone-resistant mutants was reported as gemifloxacin > trovafloxacin > moxifloxacin = grepafloxacin > ciprofloxacin.[5][6]
Table 3: Activity Against Quinolone-Susceptible and -Resistant Haemophilus influenzae
| Antibiotic | Quinolone-Susceptible H. influenzae MIC90 (µg/mL) | Quinolone-Resistant H. influenzae MIC90 (µg/mL) |
| Gemifloxacin | ≤0.008 - 0.06 [9] | 0.12 - 1.0 [9] |
| Ciprofloxacin | ≤0.03 | 1.0[10] |
| Levofloxacin | ≤0.06 | 0.5[10] |
| Moxifloxacin | ≤0.03 | 0.5[10] |
| Ofloxacin | ≤0.12 | - |
Data derived from surveillance studies of respiratory pathogens.[9]
Gemifloxacin demonstrates excellent in vitro activity against both β-lactamase-negative and -positive strains of Haemophilus influenzae.[9] Importantly, it maintains notable potency against strains that have developed reduced susceptibility to other quinolones.[9][10]
Table 4: Activity Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) MIC90 (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC90 (µg/mL) | Ciprofloxacin-Resistant S. aureus MIC90 (µg/mL) |
| Gemifloxacin | 0.03 - 0.06 [11] | 8.0 [11] | - |
| Ciprofloxacin | 0.5 | >128 | - |
| Levofloxacin | 0.5 | - | - |
| Ofloxacin | 0.5 | - | - |
Data from in vitro studies on staphylococcal isolates.[11]
Against methicillin-susceptible Staphylococcus aureus (MSSA), gemifloxacin is significantly more potent than older fluoroquinolones.[11] However, like other quinolones, its activity is considerably reduced against methicillin-resistant S. aureus (MRSA).[11] Studies have shown that while gemifloxacin is 8- to 16-fold more active than ciprofloxacin against wild-type S. aureus, dual mutations in both DNA gyrase and topoisomerase IV lead to a significant increase in the MIC of gemifloxacin, similar to what is observed with ciprofloxacin.[12]
Table 5: Activity Against Enterobacteriaceae
| Antibiotic | Escherichia coli MIC90 (µg/mL) | Klebsiella pneumoniae MIC90 (µg/mL) |
| Gemifloxacin | 0.016 | 0.5 |
| Ciprofloxacin | ≤0.06 | 0.12 |
| Levofloxacin | ≤0.12 | 0.25 |
| Ofloxacin | 0.25 | 0.5 |
Data from a North American surveillance study.[3]
Against members of the Enterobacteriaceae family, gemifloxacin's activity is generally comparable to that of ciprofloxacin and levofloxacin and more potent than ofloxacin.[3] For most Enterobacteriaceae, the MIC90 of gemifloxacin is ≤0.5 mg/L.[11]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the following standardized methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A stock solution of the antibiotic is prepared and serial two-fold dilutions are made. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, achieving a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint replicator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Mechanisms of Quinolone Action and Resistance
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Resistance to quinolones primarily arises from mutations in the genes encoding these target enzymes or through the active efflux of the drug from the bacterial cell.
Gemifloxacin's enhanced activity, particularly against resistant strains, is attributed to its dual-targeting mechanism. It effectively inhibits both DNA gyrase and topoisomerase IV, often with a more balanced activity than older quinolones. This means that for resistance to emerge, mutations in both target enzymes may be required, a less frequent occurrence.
Experimental Workflow for Cross-Resistance Studies
The investigation of cross-resistance between quinolones follows a systematic workflow to ensure accurate and reproducible results.
Conclusion
The presented data robustly demonstrate that gemifloxacin exhibits potent in vitro activity against a broad spectrum of clinically relevant bacteria, including many strains that have developed resistance to other fluoroquinolones such as ciprofloxacin and levofloxacin. Its enhanced potency, particularly against key respiratory pathogens like Streptococcus pneumoniae, underscores its value in an era of increasing antimicrobial resistance. The dual-targeting mechanism of gemifloxacin likely contributes to its ability to overcome common resistance pathways. For researchers and drug development professionals, these findings highlight the potential of gemifloxacin as an important therapeutic option and provide a basis for further investigation into its clinical utility and the development of next-generation quinolones.
References
- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-gonococcal activity of gemifloxacin against fluoroquinolone-resistant strains and a comparison of agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial activity of gemifloxacin (SB-265805), a newer fluoroquinolone, against clinical isolates of Neisseria gonorrhoeae, including fluoroquinolone-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of gemifloxacin tested against Neisseria gonorrhoeae isolates including antimicrobial-resistant phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro susceptibility testing criteria for gemifloxacin when tested against Haemophilus influenzae strains with reduced susceptibility to ciprofloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Gemifloxacin Mesylate: A Comparative Analysis of its Efficacy Against Atypical Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of gemifloxacin mesylate against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila. Its performance is benchmarked against other commonly used antibiotics, supported by experimental data from various studies. Detailed experimental protocols and visual representations of the drug's mechanism of action and experimental workflows are included to provide a comprehensive resource for research and development.
In-Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC90 (the concentration required to inhibit the growth of 90% of isolates), for gemifloxacin and comparator antibiotics against the three major atypical respiratory pathogens. Lower MIC90 values indicate greater in-vitro potency.
| Pathogen | Gemifloxacin | Levofloxacin | Moxifloxacin | Azithromycin | Doxycycline |
| Mycoplasma pneumoniae | 0.125[1] | 0.125–0.25[2] | 0.125[1] | ≤0.0005[3] | 0.5[1] |
| Chlamydophila pneumoniae | 0.25[4][5] | 0.25–0.5[2] | 0.06[2] | 0.016–0.5 | 0.06-0.25 |
| Legionella pneumophila | 0.016[2][6] | 0.016[2][6] | 0.016[2][6] | 0.25-0.5[6] | 1.0 |
Experimental Protocols
The MIC data presented in this guide are primarily derived from in-vitro susceptibility testing methodologies, which are crucial for evaluating the potency of an antimicrobial agent. The specific protocols for each atypical pathogen present unique challenges due to their fastidious nature.
Broth Microdilution for Mycoplasma pneumoniae and Legionella pneumophila
The broth microdilution method is a standard procedure for determining the MIC of antibiotics against bacteria that can be cultured in broth media.
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).
-
Serial Dilution of Antibiotics: The antibiotics to be tested are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions of temperature, humidity, and CO2 concentration for a defined period (e.g., 48-72 hours for Legionella pneumophila).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Cell Culture-Based Assay for Chlamydophila pneumoniae
As Chlamydophila pneumoniae is an obligate intracellular pathogen, its susceptibility to antibiotics must be assessed within a host cell line.
-
Cell Culture Preparation: A monolayer of a suitable eukaryotic cell line (e.g., HeLa or McCoy cells) is grown in 96-well microtiter plates.
-
Infection: The cell monolayers are infected with a standardized inoculum of C. pneumoniae.
-
Addition of Antibiotics: After a brief incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with fresh medium containing serial dilutions of the antibiotics.
-
Incubation: The infected and treated cell cultures are incubated for approximately 72 hours to allow for chlamydial replication.
-
Staining and Visualization: The cells are fixed and stained, typically with a fluorescently labeled monoclonal antibody specific for a chlamydial antigen.
-
Determination of MIC: The MIC is defined as the lowest antibiotic concentration at which no intracellular chlamydial inclusions are observed.
Visualizations
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
Fluoroquinolones, including gemifloxacin, exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key attribute of newer generation fluoroquinolones.
Caption: Fluoroquinolone mechanism of action.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Broth microdilution workflow for MIC.
Conclusion
The in-vitro data consistently demonstrate that this compound possesses potent activity against the three major atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila. Its MIC90 values are comparable or superior to other commonly prescribed fluoroquinolones for these organisms. The dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV may contribute to its potent bactericidal activity and a potentially lower propensity for the development of resistance. For researchers and drug development professionals, this compound represents a significant therapeutic option for respiratory tract infections where atypical pathogens are a consideration. Further clinical studies are essential to fully elucidate its comparative efficacy in vivo.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative safety profiling of Gemifloxacin Mesylate and levofloxacin
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two prominent fluoroquinolone antibiotics, Gemifloxacin Mesylate and Levofloxacin. The information presented is collated from a range of clinical trials, post-marketing surveillance data, and toxicological studies to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Both Gemifloxacin and Levofloxacin are effective broad-spectrum antibiotics, however, their safety profiles exhibit notable differences. Gemifloxacin has been associated with a higher incidence of skin rash, which is often mild and self-limiting.[1] Conversely, Levofloxacin has a more pronounced association with tendinopathy, including tendon rupture, and may present a higher risk of certain gastrointestinal and neurological side effects.[2][3] Cardiotoxicity, specifically QTc interval prolongation, is a known class effect of fluoroquinolones, with both drugs demonstrating this potential, although some studies suggest a lower risk with Gemifloxacin.[3] Hepatotoxicity is a rare adverse event for both drugs. Phototoxicity is also a recognized risk for fluoroquinolones, with both Gemifloxacin and Levofloxacin exhibiting low potential for this adverse effect.
Data Presentation: Comparative Adverse Event Frequencies
The following tables summarize the incidence of common adverse drug reactions (ADRs) reported in clinical trials for this compound and Levofloxacin. It is important to note that direct comparison of ADR rates across different studies can be challenging due to variations in study design, patient populations, and duration of therapy.
Table 1: Overall Adverse Drug Reaction Rates from Clinical Trials
| Adverse Drug Reaction Category | This compound | Levofloxacin |
| Overall ADRs | 17.4%[1] | ~12-49% (dose-dependent)[4] |
| Drug-related ADRs | 2.8% (rash)[1] | 7.6% - 8.0% (dose-dependent)[4] |
| Discontinuation due to ADRs | ~2.7% | 4.3%[5] |
Table 2: Common Adverse Drug Reactions (Incidence >1%)
| Adverse Drug Reaction | This compound | Levofloxacin |
| Gastrointestinal | ||
| Diarrhea | 3.6%[1] | 5%[5] |
| Nausea | 2.7%[1] | 7%[5] |
| Nervous System | ||
| Headache | 1.2%[1] | 6%[5] |
| Dizziness | 0.8%[1] | Data not consistently reported >1% |
| Insomnia | Data not consistently reported >1% | 4%[5] |
| Dermatological | ||
| Rash | 2.8% - 3.6%[1] | <1% |
Experimental Protocols
This section details the methodologies for key experiments cited in the safety assessment of fluoroquinolones.
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This standardized in vitro assay is used to identify the phototoxic potential of a substance.
Objective: To assess the cytotoxic and phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated sunlight.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[6][7][8]
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test substance (e.g., Gemifloxacin or Levofloxacin) for one hour.[6][7][8] Two plates are prepared for each substance.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[6][9]
-
Post-incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.[6][7]
-
Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye, Neutral Red. The dye is extracted, and the absorbance is read using a spectrophotometer.[6][7][8]
-
Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF value above a certain threshold suggests phototoxic potential.[9]
In Vitro Cardiotoxicity Assessment: hERG Potassium Channel Inhibition Assay (Manual Patch Clamp)
This "gold standard" electrophysiological assay assesses the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key mechanism for drug-induced QTc prolongation.[10]
Objective: To measure the inhibitory effect of a test substance on the hERG potassium current in a controlled in vitro system.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.[10]
-
Cell Preparation: The cells are cultured and prepared for electrophysiological recording.
-
Patch Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.[11]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the hERG current.[10]
-
Compound Application: The test substance is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The hERG current is recorded before and after the application of the test substance. The percentage of channel inhibition at each concentration is calculated to determine the IC50 value, which represents the concentration at which the substance inhibits 50% of the hERG current.[10]
In Vivo Hepatotoxicity Assessment in Animal Models
Animal models are used to assess the potential for drug-induced liver injury (DILI).
Objective: To evaluate the hepatotoxic potential of a test substance in a living organism.
Methodology:
-
Animal Model: Rodents (mice or rats) are commonly used models.[12] The choice of species and strain can be critical as there are species-specific differences in drug metabolism and toxicity.
-
Dosing: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at various dose levels and for a specified duration (acute or chronic studies).[13]
-
Monitoring: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver damage.
-
Histopathological Examination: At the end of the study, the animals are euthanized, and the liver is collected for histopathological examination to assess for cellular damage, inflammation, and other pathological changes.[13]
In Vitro Tendinopathy Assessment
In vitro models using tendon-derived cells are employed to investigate the cellular mechanisms of fluoroquinolone-induced tendinopathy.
Objective: To evaluate the direct effects of a test substance on tendon cell viability, proliferation, and extracellular matrix production.
Methodology:
-
Cell Culture: Tenocytes (tendon cells) are isolated from tendon tissue (e.g., human or animal Achilles tendon) and cultured in vitro.
-
Treatment: The cultured tenocytes are exposed to different concentrations of the test substance (e.g., Gemifloxacin or Levofloxacin).
-
Cell Viability and Proliferation Assays: Assays such as the MTT or Alamar Blue assay are used to assess the effect of the drug on cell viability and proliferation.
-
Gene and Protein Expression Analysis: Techniques like real-time PCR and Western blotting are used to analyze the expression of genes and proteins related to collagen synthesis (e.g., collagen type I and III), matrix metalloproteinases (MMPs), and inflammatory markers.
-
Apoptosis Assays: The induction of apoptosis (programmed cell death) can be evaluated using methods like TUNEL staining or flow cytometry.
Mandatory Visualization
Signaling Pathway: Fluoroquinolone-Induced Cardiotoxicity
Caption: Fluoroquinolone-induced cardiotoxicity pathway.
Experimental Workflow: In Vitro 3T3 NRU Phototoxicity Test
Caption: Workflow for the 3T3 NRU Phototoxicity Test.
Logical Relationship: Fluoroquinolone-Associated Tendinopathy
Caption: Proposed mechanism of fluoroquinolone-induced tendinopathy.
References
- 1. What's better: Gemifloxacin vs Levofloxacin? – meds.is [meds.is]
- 2. What's better: Gemifloxacin vs Levofloxacin? – meds.is [meds.is]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 11. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Hyaluronic acid increases tendon derived cell viability and collagen type I expression in vitro: Comparative study of four different Hyaluronic acid preparations by molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide: In Vivo Efficacy of Gemifloxacin Mesylate versus Ciprofloxacin in a Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of gemifloxacin mesylate and ciprofloxacin in a sepsis model, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these two fluoroquinolone antibiotics in a critical care context.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of gemifloxacin and ciprofloxacin against key sepsis-causing pathogens.
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Gemifloxacin generally demonstrates greater in vitro potency against Gram-positive organisms, including resistant strains of Streptococcus pneumoniae, compared to ciprofloxacin.[1][2][3] Against many Gram-negative isolates, their activity is comparable.[1]
| Pathogen | Gemifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae (Ciprofloxacin-Susceptible) | 0.03 - 0.06 | 1.0 - 2.0 | [4][5] |
| Streptococcus pneumoniae (Ciprofloxacin-Resistant) | 0.125 - 0.25 | 16.0 - >64.0 | [4][5] |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.03 | 0.5 | [3] |
| Staphylococcus aureus (Methicillin-Resistant) | 2.0 | >128 | [3] |
| Escherichia coli | ≤0.015 - 0.03 | ≤0.015 - 0.03 | [1] |
| Klebsiella pneumoniae | 0.06 | 0.03 | [1] |
| Pseudomonas aeruginosa | 1.0 | 0.25 | [1] |
| Enterococcus faecalis | 0.25 | 1.0 | [3] |
Table 2: In Vivo Efficacy in a Pneumococcal Sepsis Mouse Model
This table presents survival data from a study comparing the efficacy of gemifloxacin and ciprofloxacin in an immunocompetent mouse model of sepsis induced by Streptococcus pneumoniae with varying levels of ciprofloxacin resistance.
| S. pneumoniae Strain | Treatment | Survival Rate (%) | AUC0-24h/MIC | Reference |
| Ciprofloxacin-Susceptible | Gemifloxacin | 100 | 30 | [4][5] |
| Ciprofloxacin | Not Reported | Not Reported | ||
| Ciprofloxacin-Resistant (gyrA mutation) | Gemifloxacin | 100 | 62 | [4][5] |
| Ciprofloxacin | Not Reported | Not Reported | ||
| Ciprofloxacin-Resistant (gyrA and parC mutations) | Gemifloxacin | 60-80 | 93 | [4][5] |
| Ciprofloxacin | Not Reported | Not Reported |
Experimental Protocols
In Vivo Sepsis Model: A Representative Protocol
While the exact protocol from the referenced in vivo study is not detailed, the following represents a standard experimental workflow for inducing pneumococcal sepsis in a mouse model to evaluate antibiotic efficacy.[6][7][8][9][10]
1. Animal Model:
-
Age: 6-8 weeks.
-
Housing: Specific pathogen-free conditions with access to food and water ad libitum.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: Streptococcus pneumoniae (e.g., serotype 3 or 6B) with defined susceptibility profiles to gemifloxacin and ciprofloxacin.[4]
-
Culture: Bacteria are grown in Todd-Hewitt broth supplemented with yeast extract to mid-logarithmic phase.
-
Inoculum: The bacterial culture is centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 106 CFU/mL).
3. Induction of Sepsis:
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension. The IP route is commonly used to induce peritonitis leading to sepsis.
-
Dosage: A volume of 0.1 mL of the bacterial suspension is injected per mouse.
4. Antibiotic Treatment:
-
Drug Preparation: this compound and ciprofloxacin are dissolved in a suitable vehicle (e.g., sterile water or 5% dextrose solution).
-
Dosing Regimen: A dose-decreasing study design is often employed.[4] Treatment is initiated at a specified time post-infection (e.g., 2 hours).
-
Route of Administration: Subcutaneous (SC) or oral (PO) administration, depending on the pharmacokinetic properties of the drugs being tested.
5. Efficacy Endpoints:
-
Survival: Mice are monitored for a defined period (e.g., 7-10 days), and the survival rate in each treatment group is recorded.
-
Bacterial Load: At specific time points, subgroups of mice are euthanized, and blood and spleen homogenates are collected for quantitative bacterial culture to determine the bacterial load (CFU/mL or CFU/g of tissue).
-
Inflammatory Markers: Blood samples can be collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
References
- 1. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between two new quinolones (gemifloxacin and trovafloxacin) and ciprofloxacin in their concentration-dependent killing of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activities of Ciprofloxacin, Gemifloxacin, Grepafloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, Trovafloxacin, and Other Antimicrobial Agents against Bloodstream Isolates of Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo activity of gemifloxacin, moxifloxacin and levofloxacin against pneumococci with gyrA and parC point mutations in a sepsis mouse model measured with the all or nothing mortality end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Pneumococcal pneumonia | MDPI [mdpi.com]
- 9. Characterization of S. pneumoniae pneumonia-induced multiple organ dysfunction syndrome: an experimental mouse model of gram-positive sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Model of Pneumococcal Pneumonia and Sepsis. [bio-protocol.org]
A Comparative Analysis of the Post-Antibiotic Effect of Gemifloxacin Mesylate and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. This phenomenon is a key consideration in optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This guide provides a comparative assessment of the PAE of Gemifloxacin Mesylate against other prominent quinolones, supported by experimental data and detailed methodologies.
Quantitative Comparison of Post-Antibiotic Effects
The following tables summarize the in vitro post-antibiotic effects of gemifloxacin and other quinolones against key respiratory pathogens. The duration of PAE is influenced by the bacterial species, the specific quinolone, and the concentration of the drug exposure.
Table 1: Post-Antibiotic Effect (PAE) of Quinolones against Haemophilus influenzae
| Antibiotic | Concentration | PAE Duration (hours) |
| Gemifloxacin | 10x MIC | 0.3 - 2.3[1][2] |
| Ciprofloxacin | 10x MIC | 1.3 - 4.2[1][2] |
| Levofloxacin | 10x MIC | 2.8 - 6.2[1][2] |
| Sparfloxacin | 10x MIC | 0.6 - 3.0[1][2] |
| Grepafloxacin | 10x MIC | 0 - 2.1[1][2] |
| Trovafloxacin | 10x MIC | 0.8 - 2.8[1][2] |
Table 2: Post-Antibiotic Effect (PAE) of Quinolones against Streptococcus pneumoniae
| Antibiotic | Concentration | PAE Duration (hours) |
| Levofloxacin | 10x MIC | 0.5 - 6.5[3] |
| Ciprofloxacin | 10x MIC | 0.5 - 6.5[3] |
| Ofloxacin | 10x MIC | 0.5 - 6.5[3] |
| Moxifloxacin | 10x MIC | ~2.05[1] |
Note: Specific comparative PAE data for gemifloxacin against S. pneumoniae was not available in the reviewed literature. However, quinolones as a class demonstrate a significant PAE against this pathogen.
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The most common method is the viable count method.
Viable Count Method for PAE Determination
This method involves the following steps:
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton broth). The inoculum is adjusted to a standardized concentration, typically around 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: The bacterial culture is divided into two sets of tubes. One set is exposed to the test antibiotic at a specific concentration (commonly 10 times the Minimum Inhibitory Concentration - MIC) for a defined period, usually 1 to 2 hours. The other set serves as an unexposed control.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This is typically achieved by a 1:1,000 dilution of the culture, which reduces the antibiotic concentration to a sub-inhibitory level.
-
Viability Counting: Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour), samples are taken from both the antibiotic-exposed and control cultures. Serial dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T is the time it takes for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) from the count at time zero.
-
C is the corresponding time for the unexposed control culture to increase by 1 log10.[3]
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for PAE determination and a proposed signaling pathway for the fluoroquinolone-induced PAE.
The bactericidal action of gemifloxacin and other fluoroquinolones results from the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[4][5] Recent studies suggest that for some fluoroquinolones, the downstream effects leading to PAE may involve the production of reactive oxygen species (ROS).[1]
References
- 1. Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities and Postantibiotic Effects of Gemifloxacin Compared to Those of 11 Other Agents against Haemophilus influenzae and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacodynamics of gemifloxacin against Streptococcus pneumoniae in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gemifloxacin Mesylate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Gemifloxacin Mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures compliance with federal, state, and local regulations. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.
The primary directive for the disposal of any chemical, including this compound, is to adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department and to follow all applicable local, regional, and national regulations.[1] The information provided herein serves as a general guide and should not supersede institutional or regulatory mandates.
Step-by-Step Disposal Protocol for a Laboratory Setting
-
Consult Safety Data Sheet (SDS) and Institutional EHS: Before beginning any disposal process, review the manufacturer's SDS for this compound. The SDS provides specific information on handling, hazards, and disposal.[1] Concurrently, contact your institution's EHS department for their specific protocols for pharmaceutical waste.
-
Segregation and Waste Classification:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
While the provided SDS for this compound does not classify it as hazardous, it is crucial to note that regulations can vary.[1] Your EHS office will make the final determination based on regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
-
Collection and Labeling:
-
Collect all waste, including pure this compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup, in a designated and properly labeled waste container.
-
The container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" as determined by your EHS department, and should include the chemical name "this compound."
-
-
Engage a Licensed Waste Hauler: The disposal of pharmaceutical waste must be handled by a licensed and certified hazardous waste contractor. Your EHS department will have an established relationship with such a provider. This contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Preferred Disposal Method - Incineration: For antibiotic waste, high-temperature incineration is the preferred method of disposal.[4] This process effectively destroys the active pharmaceutical ingredient (API), preventing its release into the environment. Hazardous waste pharmaceuticals are commonly treated by hazardous waste incineration.[5]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation, often in the form of a hazardous waste manifest, is a legal requirement and crucial for regulatory compliance.
Crucially, never dispose of this compound or any pharmaceutical waste down the drain or in the regular trash. [2][6] Sewer disposal can lead to contamination of water supplies and harm aquatic life. The EPA's Subpart P regulations explicitly prohibit the flushing of hazardous waste pharmaceuticals by healthcare facilities.[2]
Disposal Options Summary
The following table summarizes the primary disposal options for this compound in a professional setting.
| Disposal Option | Description | Key Considerations | Regulatory Oversight |
| Licensed Waste Contractor | The standard and required method for laboratory and research facilities. Waste is collected, transported, and disposed of by a certified company. | Safest and most compliant option. Ensures adherence to all regulations. Requires proper internal segregation and labeling. | EPA (RCRA), DOT |
| High-Temperature Incineration | The preferred final destruction method for pharmaceutical waste, especially antibiotics.[4][5] | Destroys the active pharmaceutical ingredient. Reduces environmental impact. | EPA |
| Reverse Distributor | An entity that takes unused, non-hazardous pharmaceuticals for potential credit and proper disposal.[5] | Primarily for unused, unopened products. Shifts the burden of disposal to the distributor.[5] | DEA, EPA |
| Drug Take-Back Program | Community-based programs that collect unused household medications.[7][8] | Not suitable for laboratory-generated waste. Best practice for household disposal.[8] | DEA |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste in a research or laboratory setting.
Caption: this compound Disposal Workflow.
This structured approach ensures that the disposal of this compound is handled safely, responsibly, and in full compliance with all regulatory requirements, thereby protecting both laboratory personnel and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. washinhcf.org [washinhcf.org]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Logistics for Handling Gemifloxacin Mesylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, procedural, and step-by-step information for the safe handling and disposal of Gemifloxacin Mesylate, a quinolone antibacterial agent. Adherence to these protocols is critical to minimize exposure risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5][6] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3][4] A face shield may also be used for additional protection.[6] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene, or polyurethane).[1][2][3][7] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Impervious clothing or a lab coat to prevent skin exposure.[1][4] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols are generated.[1][2][7] This is especially important in poorly ventilated areas. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits for this compound.[1][2][4][6] Therefore, it is crucial to handle this compound with care, assuming it to be a pharmacologically active material with unknown potency.[3]
Operational Plan for Safe Handling and Disposal
A systematic workflow is essential for the safe management of this compound from its arrival in the laboratory to its ultimate disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Handling and Disposal Protocol
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Some sources recommend refrigeration at 4°C.[4]
Handling and Experimentation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
All handling of this compound powder should be conducted in a ventilated enclosure, such as a laboratory fume hood, to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols during weighing and solution preparation.[3]
-
Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
-
After handling, thoroughly wash hands and other exposed skin.[5]
Decontamination:
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use.[5]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[2]
Disposal:
-
Collect all waste material, including excess this compound and contaminated consumables, in a suitable, closed, and properly labeled container for disposal.[1][2]
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the waste can be offered to a licensed hazardous material disposal company.[3]
-
Ensure that all disposal practices comply with federal, state, and local regulations.[3] Do not allow the product to enter drains or waterways.[1][3]
Safety Precautions: A Logical Approach
The safety protocols for handling this compound are interconnected, forming a comprehensive safety net for laboratory personnel.
Caption: Logical Relationship of Safety Precautions for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
